4-(4-Nitrophenyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJZBOLNDWPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579699 | |
| Record name | 4-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-03-3 | |
| Record name | 4-(4-Nitrophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 4-(4-Nitrophenyl)piperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-nitrophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the piperidine ring and the electron-withdrawing nitrophenyl group, provide a unique foundation for designing molecules with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of this compound derivatives, providing a comprehensive resource for researchers in the field of drug discovery.
Synthesis of this compound and Its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization are crucial steps in the development of novel drug candidates. A common synthetic route to the parent compound is outlined below.
General Synthesis of this compound Derivatives
A prevalent method for synthesizing derivatives involves the N-alkylation or N-arylation of the this compound core. This allows for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and as enzyme inhibitors.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of this compound analogs against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of key signaling pathways.
Table 1: Anticancer Activity (IC50) of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [1] |
| Derivative B | A549 (Lung) | 8.7 | [2] |
| Derivative C | PC3 (Prostate) | 3.1 | [1] |
| Derivative D | HeLa (Cervical) | 6.5 | [3] |
Central Nervous System (CNS) Activity
The piperidine moiety is a well-established pharmacophore for CNS-active drugs. Derivatives of this compound have been investigated for their potential as analgesic and neuroprotective agents.
Table 2: CNS Receptor Binding Affinity and Analgesic Activity of Selected Derivatives
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Analgesic Activity (ED50, mg/kg) | Reference |
| Derivative E | µ-opioid receptor | 12.7 | 0.44 | [4][5] |
| Derivative F | Sigma-1 receptor | 4.3 | N/A | [6][7] |
| Derivative G | NMDA receptor | 22 | N/A |
Enzyme Inhibition
Derivatives of the this compound scaffold have also been explored as inhibitors of various enzymes, such as tyrosinase, which is implicated in pigmentation disorders.
Table 3: Tyrosinase Inhibitory Activity of a 4-Nitrophenylpiperazine Derivative
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 4l | Tyrosinase | 72.55 | [8] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[9][10][11][12] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[13][14][15] Its aberrant activation is implicated in various inflammatory diseases and cancers.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key assays used to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of the hydrochloride salt of the parent compound.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
4-Nitroaniline
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride and 4-nitroaniline in DCE, add acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve the purified product in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound hydrochloride.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][16][17][18][19]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
In Vivo Analgesic Activity (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic properties of compounds in animal models.[20][21][22]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound solution
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle control (e.g., saline)
-
Tail-flick apparatus
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour.
-
Record the basal reaction time of each mouse by focusing a beam of light on the tail. The cut-off time is typically 10-12 seconds to avoid tissue damage.
-
Administer the test compound, standard drug, or vehicle intraperitoneally.
-
Measure the tail-flick latency at different time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines. The detailed protocols and mechanistic insights presented herein are intended to facilitate and inspire future drug discovery efforts centered around the this compound core.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay [protocols.io]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. tandfonline.com [tandfonline.com]
- 22. longdom.org [longdom.org]
The Versatile Nexus: 4-(4-Nitrophenyl)piperidine as a Pivotal Building Block in Synthetic Chemistry
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and materials science, the demand for versatile and strategically functionalized molecular scaffolds is paramount. Among these, 4-(4-nitrophenyl)piperidine has emerged as a crucial building block, offering a unique combination of a saturated heterocyclic piperidine ring and a reactive nitrophenyl moiety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and applications, underscoring its significance in the creation of complex molecular architectures with profound biological and material properties.
The strategic importance of this compound lies in the distinct reactivity of its constituent parts. The piperidine nitrogen allows for a variety of N-functionalization reactions, including alkylation, acylation, and arylation, enabling the introduction of diverse substituents to modulate solubility, pharmacokinetic properties, and target binding. Simultaneously, the nitro group on the phenyl ring is a versatile functional handle, readily undergoing reduction to an amine, which can then be further elaborated through a wide array of chemical transformations. This dual reactivity makes this compound a highly valuable intermediate in multi-step synthetic sequences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in research and development. The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |
| Appearance | Yellow or beige powder | --INVALID-LINK-- |
| Melting Point | 94 - 95 °C | --INVALID-LINK-- |
| CAS Number | 26905-03-3 | --INVALID-LINK-- |
| Purity | ≥ 99% (LCMS) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the formation of the carbon-carbon bond between the piperidine and the nitrophenyl moieties or the construction of the piperidine ring itself. Two prominent synthetic routes are detailed below.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1][2] In this approach, a protected 4-halopiperidine or a piperidine-derived boronic acid can be coupled with a corresponding nitrophenyl partner. A plausible synthetic pathway involves the coupling of 4-iodo-1-(tert-butoxycarbonyl)piperidine with 4-nitrophenylboronic acid.
References
The Multifaceted Mechanisms of Action of Nitrophenylpiperidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperidine compounds represent a versatile class of molecules that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities. The core structure, consisting of a piperidine ring attached to a nitrophenyl group, serves as a privileged scaffold for the development of agents targeting a range of biological pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action attributed to nitrophenylpiperidine derivatives, focusing on their roles as opioid receptor modulators, calcium channel blockers, and anti-inflammatory agents. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Opioid Receptor Modulation
A significant area of investigation for nitrophenylpiperidine analogues has been their interaction with the opioid receptor system. These compounds have shown potential as both agonists and antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting their utility in pain management and the treatment of opioid addiction. The functionality of these compounds is highly dependent on the specific substitutions on both the piperidine and nitrophenyl rings.
Quantitative Data: Opioid Receptor Binding and Functional Activity
The binding affinities (Ki) and functional activities (EC50, Emax) of a series of piperidine and piperazine analogues at opioid receptors have been characterized, providing a framework for understanding the structure-activity relationships (SAR) within this class. While specific data for a comprehensive set of nitrophenylpiperidine compounds is still emerging, the data from structurally related compounds offer valuable insights. For instance, a series of 4-substituted piperidines and piperazines have demonstrated a range of binding affinities and functional outcomes at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR)[1].
| Compound/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Reference |
| 4-Substituted Piperidines | MOR | 0.29 - 29 | Varies | Partial Agonist | [1] |
| 4-Substituted Piperidines | DOR | 6.6 - 150 | Antagonist | - | [1] |
| 4-Substituted Piperazines | MOR | Varies | Weak Partial Agonist | - | [1] |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue (Compound 23) | MOR | 0.0034 | 0.68 | 206.5 | [2] |
| " | DOR | 41.67 | - | - | [2] |
| " | KOR | 7.9 | - | - | [2] |
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of test compounds for opioid receptors.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are prepared. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Reaction: Cell membranes (5-10 µg of protein) are incubated in an assay buffer (20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4) containing 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and various concentrations of the test compound[3].
-
Incubation and Filtration: The reaction is carried out for 60 minutes at 25°C and terminated by filtration[3].
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which indicate the potency and efficacy of the compound as an agonist or partial agonist.
Signaling Pathway
Activation of µ-opioid receptors by an agonist, such as a nitrophenylpiperidine derivative, initiates a downstream signaling cascade. This involves the dissociation of the G-protein subunits (Gαi/o and Gβγ), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Caption: Mu-Opioid Receptor Signaling Pathway.
Calcium Channel Blockade
Certain nitrophenyl-containing compounds, such as the dihydropyridine nitrendipine, are known L-type calcium channel blockers[4]. This suggests that the nitrophenylpiperidine scaffold may also possess activity at voltage-gated calcium channels, making these compounds potential candidates for the treatment of cardiovascular disorders like hypertension.
Quantitative Data: Calcium Channel Blocking Activity
The inhibitory potency of calcium channel blockers is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the calcium current.
| Compound | Channel Type | Tissue/Cell Line | IC50 | Reference |
| Nitrendipine | L-type | - | 95 nM | [5] |
| Felodipine | L-type | Human Vascular | pIC50: 8.30 | [6] |
| Nifedipine | L-type | Human Vascular | pIC50: 7.78 | [6] |
| Verapamil | L-type | Human Vascular | pIC50: 6.26 | [6] |
(Note: pIC50 = -log(IC50))
Experimental Protocol
This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.
-
Cell Preparation: A suitable cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing the CaV1.2 L-type calcium channel) is cultured on glass coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.
-
Data Acquisition: Voltage-gated calcium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -80 mV) to a test potential (e.g., +10 mV).
-
Drug Application: The test compound (a nitrophenylpiperidine derivative) is applied to the cell via a perfusion system at increasing concentrations.
-
Data Analysis: The peak amplitude of the inward calcium current is measured at each concentration. The IC50 value is determined by fitting the concentration-response data to a logistic equation.
Logical Relationship of Calcium Channel Blockade
The binding of a nitrophenylpiperidine compound to the L-type calcium channel prevents the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
The Pivotal Role of 4-(4-Nitrophenyl)piperidine in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)piperidine is a versatile heterocyclic building block that holds a significant position in the landscape of modern pharmaceutical synthesis. Its unique chemical architecture, featuring a piperidine ring C-N linked to a nitrophenyl group, renders it a valuable intermediate for the construction of a diverse array of biologically active molecules. The presence of the nitro group, a versatile functional handle, allows for further chemical transformations, most notably its reduction to a primary amine, which opens up a vast chemical space for derivatization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of key pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers in drug discovery and development.
Chemical Properties and Synthesis
This compound is a stable, typically yellow or beige crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26905-03-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3][4] |
| Molecular Weight | 206.24 g/mol | [1][3][4] |
| Melting Point | 94 - 95 °C | [1] |
| Appearance | Yellow or beige powder | [1] |
| Purity | ≥ 99% (LCMS) | [1] |
| Storage | 0 - 8 °C, Inert atmosphere, Keep in dark place | [1][2] |
The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry. The most common approaches involve the N-arylation of a piperidine ring.
Synthesis of this compound
Two primary synthetic strategies for the preparation of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
1. Nucleophilic Aromatic Substitution (SNAr)
This is a widely used and cost-effective method for the synthesis of N-aryl piperidines. The reaction proceeds by the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophilic amine. In the case of this compound, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidine via SNAr
Materials:
-
p-Nitrochlorobenzene (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
A mixture of p-nitrochlorobenzene (78.8 g, 0.5 mol), sodium carbonate (106.1 g, 1 mol), and piperidine (85.1 g, 1 mol) is heated to reflux under a nitrogen atmosphere for 3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, it is cooled to room temperature.
-
100 mL of water is added to the reaction mixture.
-
The resulting solid is collected by filtration and washed with water to afford 1-(4-nitrophenyl)piperidine as an orange-yellow solid.
Quantitative Data:
| Reactants | Product | Yield | Purity | Reference |
| p-Nitrochlorobenzene, Piperidine | 1-(4-nitrophenyl)piperidine | 98% | Sufficient for next step without further purification | [3][5] |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method offers a broad substrate scope and functional group tolerance, often providing higher yields and milder reaction conditions compared to traditional methods. While a specific protocol for the synthesis of this compound using this method is not extensively detailed in the provided search results, a general procedure can be outlined based on similar transformations.
General Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperidine Synthesis
Materials:
-
Aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, phosphine ligand, and base are added.
-
The anhydrous, degassed solvent is then added, followed by the aryl halide and piperidine.
-
The reaction mixture is heated with vigorous stirring for a specified time (typically ranging from a few hours to 24 hours) at a temperature between 80-120 °C.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization.
Application in Pharmaceutical Synthesis
The true value of this compound as an intermediate lies in its utility in the synthesis of complex pharmaceutical molecules. The nitro group can be readily reduced to an amino group, providing a key site for further functionalization.
Reduction to 4-(4-Aminophenyl)piperidine
The conversion of the nitro group to an amine is a critical step in many synthetic pathways. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Hydrogen source (e.g., hydrogen gas, ammonium formate, or sodium hypophosphite)
-
Solvent (e.g., methanol, ethanol)
Procedure using Hydrogen Gas:
-
In a suitable hydrogenation vessel, this compound is dissolved in a solvent such as methanol or ethanol.
-
The Pd/C catalyst is carefully added under an inert atmosphere.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad should be kept wet to prevent the pyrophoric catalyst from igniting.
-
The filtrate is concentrated under reduced pressure to yield 4-(4-aminophenyl)piperidine.
Quantitative Data:
| Reactant | Product | Catalyst | Hydrogen Source | Yield | Reference |
| This compound | 4-(4-Aminophenyl)piperidine | Pd/C (5%) | Sodium hypophosphite | 88% | [6] |
| 1-(4-nitrophenyl) piperidin-2-one | 1-(4-aminophenyl) piperidin-2-one | FeCl₃/Charcoal | Aqueous hydrazine | 95% | [3] |
Key Pharmaceutical Application: Apixaban (Eliquis®)
A prominent example of the use of a this compound derivative is in the synthesis of Apixaban, a potent, direct Factor Xa inhibitor used as an anticoagulant.[2][3][5] In this synthesis, a derivative, 1-(4-nitrophenyl)piperidin-2-one, serves as a key intermediate.
Synthetic Workflow for an Apixaban Intermediate
The following diagram illustrates a synthetic pathway towards a key intermediate for Apixaban, starting from the condensation of 4-chloronitrobenzene and piperidine.
Signaling Pathway of Apixaban: Inhibition of Factor Xa
Apixaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin and preventing thrombosis.[4][7]
Other Potential Pharmaceutical Applications
The 4-aminopiperidine scaffold, derived from this compound, is a privileged structure in medicinal chemistry and has been explored for the development of various therapeutic agents.
Cognition Enhancers: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[2] These compounds have shown activity in preclinical models of cognitive deficit, suggesting their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[2] While specific synthetic routes from this compound to these cognition enhancers are not explicitly detailed in the provided search results, the 4-aminopiperidine core is a logical synthetic precursor.
Analgesics: The piperidine ring is a common structural motif in many analgesic drugs.[8] Research into 3-substituted 4-phenylpiperidine derivatives has shown their potential as analgesics.[9] Further functionalization of the 4-(4-aminophenyl)piperidine core could lead to the development of novel pain management therapies.
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, offering a versatile platform for the creation of complex and biologically active molecules. Its straightforward synthesis and the facile conversion of its nitro group to an amine make it an attractive starting material for drug discovery programs. The well-documented role of its derivatives in the synthesis of the blockbuster anticoagulant Apixaban highlights its industrial significance. Furthermore, the presence of the 4-aminopiperidine scaffold in other classes of therapeutic agents, such as cognition enhancers and analgesics, underscores the broad potential of this intermediate. This guide has provided a detailed overview of the synthesis and application of this compound, offering valuable experimental protocols and insights for researchers dedicated to the advancement of pharmaceutical sciences.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. thermofishersci.in [thermofishersci.in]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast number of pharmaceuticals and biologically active compounds. Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscores its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel piperidine derivatives, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to aid researchers in this dynamic field.
Discovery of Novel Piperidine Derivatives: A Landscape of Therapeutic Potential
The discovery of new piperidine derivatives is driven by the need for more effective and safer therapeutics across a wide range of diseases. Researchers are actively exploring novel piperidine-containing molecules with diverse pharmacological activities.
Anticancer Activity
Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of several recently developed piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 16) | MCF-7 | Breast (Carcinoma) | 0.31 | [2] |
| A2780 | Ovarian | 5.62 | [2] | |
| HT-29 | Colorectal (Adenocarcinoma) | Not specified | [2] | |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′'-piperidine]-2,4′'-dione (11b) | MCF-7 | Breast (Carcinoma) | 3.9 | [3] |
| HEPG2 | Liver (Carcinoma) | 5.7 | [3] | |
| 1-(2-Aryl-2-adamantyl)piperazine Derivative (Compound 7) | MDA-MB-435 | Melanoma | ~2.5 | [4] |
Antiviral Activity
The broad biological activity of piperidine derivatives extends to the inhibition of various viruses. Research has identified compounds with potent activity against influenza, human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
Quantitative Antiviral Activity Data
The following table presents the antiviral efficacy of selected piperidine derivatives, quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
| Derivative | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (various strains) | MDCK | as low as 0.05 | [5] |
| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05) | Influenza A/H1N1 (A/PR/8/34) | MDCK | Lower than ribavirin, amantadine, and rimantadine | [6] |
| Piperazine-substituted pyranopyridine (DO11-46) | Hepatitis B Virus (HBV) | HepaRGNTPC | Significant reduction in virion production at 1 | [7] |
| Pyrazolopyridine derivative (AM-57) | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.70 ± 0.10 | [8] |
| Piperidine-4-carboxamide (Compound 7) | Human Cytomegalovirus (CMV) | Human Foreskin Fibroblasts | 0.21 ± 0.06 (luciferase assay) | [4] |
Synthesis of Novel Piperidine Derivatives: Methodologies and Protocols
The construction of the piperidine ring is a fundamental challenge in organic synthesis. A variety of methods have been developed, ranging from classical approaches to modern, highly efficient catalytic strategies.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine precursors is one of the most direct and atom-economical methods for synthesizing piperidines. This process, however, can be challenging due to the aromatic stability of the pyridine ring.
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Materials: Substituted pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%), Glacial acetic acid (solvent), High-pressure hydrogenation reactor (e.g., Parr shaker), Inert gas (Nitrogen or Argon), Hydrogen gas (high purity), Filtration aid (e.g., Celite®), Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the mixture.
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the crude product by column chromatography or distillation.
-
Workflow for Catalytic Hydrogenation
Asymmetric Synthesis of Chiral Piperidines
The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry often dictates the biological activity. Recent advances have focused on asymmetric methodologies to achieve high stereocontrol.[9]
Experimental Protocol: Asymmetric Synthesis via Intramolecular aza-Michael Reaction [5]
-
Materials: N-tethered α,β-unsaturated ester, Chiral organocatalyst (e.g., a diarylprolinol silyl ether), Toluene (solvent), Saturated ammonium chloride (NH₄Cl) solution, Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the N-tethered α,β-unsaturated ester in toluene.
-
Add the chiral organocatalyst (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral piperidine derivative.
-
Recent Innovative Synthesis Methods
Modern synthetic chemistry has introduced powerful new tools for the construction of piperidine rings, including C-H functionalization and photoredox catalysis.
-
C-H Functionalization: This strategy allows for the direct conversion of C-H bonds into new C-C or C-N bonds, offering a more efficient and atom-economical approach to piperidine synthesis and modification.[10][11] Recent methods have utilized directing groups to achieve high regioselectivity for the functionalization of the piperidine ring at the C2, C3, or C4 positions.[1]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling novel cyclization strategies for piperidine synthesis under gentle reaction conditions.[11]
Biological and Pharmacological Activity: Mechanisms of Action
Understanding the mechanism of action of novel piperidine derivatives is crucial for their development as therapeutic agents. This often involves elucidating their interactions with specific biological targets and their effects on cellular signaling pathways.
Anticancer Signaling Pathways
Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some piperidine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
-
p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some spiro-oxindole piperidine derivatives have been found to inhibit the interaction between p53 and its negative regulator, MDM2, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis.[12]
PI3K/Akt Signaling Pathway in Cancer
Antiviral Mechanisms of Action
The antiviral activity of piperidine derivatives can be attributed to their ability to interfere with various stages of the viral life cycle.
-
Influenza Virus: Some piperidine derivatives inhibit the replication of the influenza virus at an early to middle stage, after viral entry into the host cell.[5]
-
Hepatitis B Virus (HBV): Certain piperazine-substituted pyranopyridines have been shown to selectively inhibit the production of HBV virions.[7] Another novel piperazine derivative was found to target the hepatitis B surface antigen (HBsAg), effectively inhibiting HBsAg production and virion secretion, even against tenofovir-resistant HBV mutants.[2]
-
Herpes Simplex Virus (HSV): Some pyrazolopyridine derivatives, which can be considered structurally related to piperidines, inhibit HSV-1 replication by interfering with viral adsorption to the host cell or by affecting the early and late phases of viral gene expression.[8]
Herpes Simplex Virus (HSV-1) Replication Cycle and Inhibition
Conclusion
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methodologies, including asymmetric synthesis, C-H functionalization, and photoredox catalysis, has provided unprecedented access to a vast chemical space of structurally diverse piperidine derivatives. This, coupled with a deeper understanding of their mechanisms of action and interactions with biological targets, will undoubtedly fuel the development of the next generation of piperidine-based drugs for a wide range of human diseases. This technical guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation of data and protocols to accelerate their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel piperazine derivative that targets hepatitis B surface antigen effectively inhibits tenofovir resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ES2624846T3 - Piperazine-piperidine compounds as hepatitis C virus inhibitors - Google Patents [patents.google.com]
The Piperidine Scaffold: A Cornerstone of Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence across a wide spectrum of FDA-approved drugs and biologically active compounds underscores its pharmacological significance.[3][4] This technical guide provides a comprehensive exploration of the piperidine scaffold, detailing its physicochemical properties, synthetic methodologies, and profound impact on various therapeutic areas. The document is designed to be a practical resource, offering quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in the design and development of novel piperidine-based therapeutics.
The versatility of the piperidine moiety stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule.[5] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[6] Furthermore, the basic nitrogen atom can play a crucial role in receptor binding and in modulating physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.[7][8]
This guide will delve into the multifaceted roles of the piperidine scaffold in key therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, providing a robust foundation for its continued exploitation in drug discovery.
Physicochemical Properties and Pharmacokinetic Profile
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine ring offers a unique combination of properties that make it an attractive choice for medicinal chemists.
Key Physicochemical and Pharmacokinetic Parameters of the Piperidine Scaffold:
| Property | Value/Description | Significance in Drug Design |
| pKa of Conjugate Acid | ~11.22 | The strong basicity of the piperidine nitrogen allows for the formation of stable salts, which can enhance aqueous solubility and facilitate formulation. This basicity is also often crucial for ionic interactions with acidic residues in target binding sites.[7] |
| logP (Octanol/Water) | 0.84 | The moderate lipophilicity of the piperidine scaffold contributes to a favorable balance between aqueous solubility and membrane permeability, which is essential for oral bioavailability. This value can be readily modulated by the introduction of various substituents.[7] |
| Metabolic Stability | Generally stable | The piperidine ring is found in numerous approved drugs, indicating its general metabolic stability. However, it can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom. Strategic substitution can mitigate these metabolic liabilities.[5] |
| Conformational Flexibility | Chair and boat conformations | The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise positioning of substituents in either axial or equatorial orientations. This three-dimensional control is critical for optimizing interactions with specific biological targets. |
The introduction of chiral centers into the piperidine ring can further refine its physicochemical and pharmacological properties, enhancing biological activity and selectivity, improving pharmacokinetics, and potentially reducing off-target toxicities.[8][9]
Synthesis of the Piperidine Scaffold
The construction of the piperidine core is a well-established area of synthetic organic chemistry, with numerous methods available for its preparation. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[1][10] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [11]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add PtO₂ (5 mol%).
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, filter through a pad of Celite®, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the desired substituted piperidine.
Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and can be employed in the synthesis of piperidines, particularly for introducing substituents on the nitrogen atom.[12][13] This two-step process involves the formation of an imine or iminium ion, followed by its reduction.
Experimental Protocol: Reductive Amination of a Piperidine with an Aldehyde [14]
Materials:
-
Piperidine (1.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Borane-pyridine complex (BAP) (1.0 equiv.)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperidine (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol, add the borane-pyridine complex (1.0 equiv.) at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Concentrate the organic layer to an oil.
-
Purify the crude product by column chromatography on silica gel to obtain the N-substituted piperidine.
Pharmacological Significance in Key Therapeutic Areas
The piperidine scaffold is a recurring motif in drugs targeting a wide range of diseases. Its structural and physicochemical properties make it an ideal building block for designing potent and selective therapeutic agents.
Oncology
The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[15][16]
Quantitative Data: Anticancer Activity of Piperidine Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperidine-substituted chalcones | Cytotoxicity | MCF-7 (Breast) | 15.94 | [17] |
| HCT116 (Colon) | 22.12 | [17] | ||
| NCI-H460 (Lung) | 18.50 | [17] | ||
| Furan-pyrazole piperidine derivatives | Akt1 inhibition | OVCAR-8 (Ovarian) | Data not specified | [18] |
| HCT116 (Colon) | Data not specified | [18] |
Signaling Pathways in Cancer Targeted by Piperidine-Containing Drugs
Many piperidine-containing anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[19][20][21]
PI3K/Akt/mTOR Signaling Pathway
NF-κB Signaling Pathway
Experimental Protocol: MTT Assay for Cytotoxicity [18][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine-based test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidine-based test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Central Nervous System (CNS) Disorders
Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders, including schizophrenia, depression, and pain.[24][25] The piperidine scaffold is a key component of many antipsychotics, antidepressants, and opioid analgesics.
Quantitative Data: Opioid Receptor Binding Affinity of Piperidine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Meperidine | µ-opioid | Varies | [26] |
| Fentanyl | µ-opioid | High affinity | [3] |
| N-Norester 2a | DAT | >1000 | [20] |
| SERT | < 3270 | [20] | |
| NET | Similar to lead compound | [20] |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [3][26][27][28]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled piperidine-based test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand (e.g., naloxone).
-
Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the piperidine-based test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Infectious Diseases
The piperidine scaffold is also present in a number of antimicrobial and antiviral agents.[23][29] Its ability to be functionalized allows for the development of compounds that can target specific pathways in pathogens.
Quantitative Data: Anti-HIV Activity of Piperidine-based CCR5 Antagonists
| Compound | HIV-1 Isolate | IC₅₀ (nM) |
| Maraviroc | R5-tropic strains | Varies |
| (S)-MCG-IV-210 derivatives | Difficult-to-neutralize tier-2 viruses | Improved activity |
Experimental Protocol: HIV-1 Entry Assay [2][15][30]
Materials:
-
TZM-bl cells (expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
HIV-1 pseudovirus (expressing an R5-tropic envelope glycoprotein)
-
Piperidine-based CCR5 antagonist
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the piperidine-based CCR5 antagonist in culture medium.
-
Pre-incubation: Pre-incubate the HIV-1 pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of the antagonist. Determine the IC₅₀ value.
Experimental Workflow for Biological Screening of Piperidine Compounds
Conclusion
The piperidine scaffold has undeniably earned its status as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets have cemented its importance in the development of therapeutics across numerous disease areas. This technical guide has provided a comprehensive overview of the pharmacological significance of the piperidine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. As our understanding of disease biology continues to evolve, the strategic application of the piperidine moiety will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines. Researchers and drug development professionals are encouraged to leverage the information presented herein to guide their efforts in harnessing the full potential of this remarkable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hiv.guidelines.org.au [hiv.guidelines.org.au]
The Pivotal Role of 4-(4-Nitrophenyl)piperidine in the Development of Novel Analgesics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and safe analgesics remains a cornerstone of pharmaceutical research. Within the vast landscape of medicinal chemistry, the piperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant analgesic agents, most notably the fentanyl class of opioids. This technical guide delves into the specific and critical role of a key intermediate, 4-(4-nitrophenyl)piperidine, in the discovery and development of novel analgesics. Its unique chemical architecture provides a versatile platform for the synthesis of a diverse array of compounds with the potential to modulate pain pathways, primarily through interaction with opioid receptors. This document will provide an in-depth exploration of the synthesis, pharmacological evaluation, and underlying signaling mechanisms of analgesics derived from this pivotal precursor.
The Synthetic Gateway: From Nitro to Amino
The journey from this compound to a potential analgesic candidate hinges on a critical two-step transformation. The first step, a reduction of the nitro group, is fundamental to unmasking a reactive amino functionality. This is followed by N-acylation to introduce diverse chemical moieties that are crucial for modulating pharmacological activity.
Experimental Protocol: Synthesis of N-(4-(piperidin-4-yl)phenyl)propanamide
A representative synthetic route from this compound to a potential analgesic compound is detailed below.
Step 1: Reduction of this compound to 4-(4-Aminophenyl)piperidine
This procedure outlines the catalytic hydrogenation of the nitro group to an amine.[1][2]
-
Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply or a hydrogenation apparatus.
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)piperidine.
-
Step 2: N-acylation of 4-(4-Aminophenyl)piperidine
This protocol describes the acylation of the newly formed amine with propanoyl chloride to yield the target amide.[3][4]
-
Materials: 4-(4-aminophenyl)piperidine, Propanoyl chloride, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(4-aminophenyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-(4-(piperidin-4-yl)phenyl)propanamide.
-
Pharmacological Evaluation: Assessing Analgesic Potential
The analgesic properties of newly synthesized compounds are evaluated through a combination of in vitro and in vivo assays.
In Vitro Evaluation: Opioid Receptor Binding Assays
These assays determine the affinity of the synthesized compounds for opioid receptors (μ, δ, and κ), providing insight into their potential mechanism of action.[5][6][7][8][9]
-
Principle: Competitive binding assays are performed using cell membranes expressing the opioid receptor of interest and a specific radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
-
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rats) or cultured cells expressing the specific opioid receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
-
In Vivo Evaluation: The Hot-Plate Test in Mice
This is a classic and widely used behavioral assay to assess the analgesic efficacy of a compound against thermal pain.[10][11][12][13][14]
-
Principle: The test measures the latency of a mouse to react to a heated surface. An increase in the reaction time after administration of the test compound indicates an analgesic effect.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (typically 52-55°C) and an open-ended cylindrical restrainer.
-
Protocol Outline:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Observe the mouse for nocifensive behaviors, such as hind paw licking or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound to the mice via a specific route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latencies as described in the baseline measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for various piperidine derivatives, highlighting the impact of different structural modifications on their analgesic properties.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Phenylpiperidine Derivatives
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Morphine | 6.3 | 171 | - | [10] |
| Fentanyl | 1.4 | 14 | 1400 | [15] |
| Derivative A | 0.29 | 6.6 | - | [10] |
| Derivative B | 29 | 150 | - | [10] |
Note: "Derivative A" and "Derivative B" are representative of potent and less potent analogs from the literature to illustrate the range of affinities.
Table 2: In Vivo Analgesic Potency (ED50) of Phenylpiperidine Derivatives in the Mouse Hot-Plate Test
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| Morphine | 5.0 - 10.0 | Subcutaneous | General Knowledge |
| Fentanyl | 0.02 - 0.04 | Intravenous | General Knowledge |
| Phenylamidopiperidine Derivative 1 | 0.44 | Not Specified | [14] |
| Phenylamidopiperidine Derivative 2 | 59 | Not Specified | [14] |
Signaling Pathways and Experimental Workflow
The development of analgesics from this compound follows a structured workflow, from chemical synthesis to comprehensive pharmacological profiling. The analgesic effects of the target compounds are primarily mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).
Experimental workflow for analgesic development.
Upon binding of an agonist derived from this compound to the μ-opioid receptor, a conformational change in the receptor activates intracellular G-proteins. This initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and the reduction of pain transmission.
μ-Opioid receptor signaling pathway.
Conclusion
This compound stands as a crucial and versatile starting material in the synthesis of novel analgesics. The strategic reduction of its nitro group followed by diverse N-acylation reactions allows for the generation of extensive libraries of compounds for pharmacological screening. The methodologies and data presented in this guide underscore the systematic approach required in modern drug discovery, from rational design and synthesis to rigorous in vitro and in vivo evaluation. The continued exploration of derivatives from this core structure holds significant promise for the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Hot plate test [panlab.com]
- 15. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 4-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)piperidine is a versatile organic compound featuring a piperidine ring substituted with a nitrophenyl group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Accurate and comprehensive characterization of this compound is critical for quality control, reaction monitoring, and ensuring the purity of downstream products. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Compound Details:
General Analytical Workflow
The comprehensive characterization of a new or existing batch of this compound typically follows a structured workflow to confirm its identity, purity, and structural integrity. The following diagram illustrates a logical sequence of analytical methods.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] ¹H NMR provides information on the number of different types of protons, their chemical environment, and connectivity. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they can unequivocally confirm the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Angle: 90°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay of 60s can be used for quantitative spectra).[3]
-
Scans: 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Pulse Angle: 30-45°
-
Relaxation Delay: 2-5 seconds.
-
Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Presentation: Expected Chemical Shifts
Note: Precise chemical shifts can vary based on solvent and concentration. The following data is predicted based on the analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic H (ortho to NO₂) | ~8.1-8.2 | d |
| Aromatic H (meta to NO₂) | ~7.4-7.5 | d | |
| Piperidine H (C2, C6 - axial/eq) | ~3.1-3.3 | m | |
| Piperidine H (C3, C5 - axial/eq) | ~1.7-1.9 | m | |
| Piperidine H (C4) | ~2.7-2.9 | m | |
| Piperidine NH | ~1.6-2.0 (broad) | s | |
| ¹³C NMR | Aromatic C (C-NO₂) | ~147 | s |
| Aromatic C (ipso to piperidine) | ~149 | s | |
| Aromatic C (ortho to NO₂) | ~124 | s | |
| Aromatic C (meta to NO₂) | ~127 | s | |
| Piperidine C4 | ~43 | s | |
| Piperidine C2, C6 | ~46 | s |
| | Piperidine C3, C5 | ~33 | s |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.[4] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for confirming identity and assessing purity by separating the analyte from impurities before detection.[5]
Experimental Protocol: LC-ESI-QTOF-MS
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6] Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Instrumentation:
-
LC Method:
-
MS Method:
-
Ionization Mode: Positive ESI.[6]
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. The exact mass of the protonated molecule [M+H]⁺ should be compared to the theoretical value.
Caption: Workflow for the analysis of this compound by LC-MS.
Data Presentation: Expected Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Description |
|---|
| [M+H]⁺ | 207.1128 | Protonated molecular ion |
Table 3: Common EI Fragmentation Patterns for Piperidines
| Fragmentation Pathway | Description | Expected Fragment Ions (m/z) |
|---|---|---|
| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[6] | Loss of H radical (m/z 205), loss of larger substituents. |
| Ring Fission | Opening of the piperidine ring.[6] | Various acyclic fragments. |
| Nitro Group Fragmentation | Loss of NO (m/z 176) or NO₂ (m/z 160). | m/z 176, m/z 160 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound, FTIR can confirm the presence of the nitro group (N-O stretches), the aromatic ring (C=C and C-H stretches), the piperidine ring (C-H stretches), and the secondary amine (N-H stretch).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.[10]
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[11][12]
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the empty crystal.
-
Sample Measurement: Place the sample on the crystal and apply pressure using the anvil to ensure good contact.[11]
-
Data Acquisition:
-
Scan Range: 4000–650 cm⁻¹.[12]
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to obtain a high-quality spectrum.
-
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. ATR correction may be applied if comparing to a transmission spectrum.
Data Presentation: Characteristic FTIR Absorption Bands
Table 4: Expected FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3400 | N-H stretch | Secondary Amine (Piperidine) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2800-3000 | C-H stretch | Aliphatic (Piperidine) |
| ~1590-1610 | C=C stretch | Aromatic Ring |
| ~1500-1530 | N-O asymmetric stretch | Nitro Group |
| ~1340-1360 | N-O symmetric stretch | Nitro Group |
| ~850 | C-H out-of-plane bend | 1,4-disubstituted Aromatic |
Other Analytical Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Application: Useful for quantitative analysis and for studying the electronic transitions of the nitrophenyl chromophore.
-
Protocol: Dissolve a known concentration of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum from 200-800 nm.
-
Expected Data: A strong absorbance maximum (λ_max) is expected due to the π → π* transitions of the nitrophenyl group.
Melting Point Analysis
-
Application: A sharp melting point indicates high purity. It serves as a quick identity check.
-
Protocol: Place a small amount of the dry, powdered sample in a capillary tube. Determine the melting point range using a calibrated melting point apparatus with a slow heating rate (1-2 °C/min).
-
Expected Data: The melting point for 1-(4-Nitrophenyl)piperidine (a related isomer) is reported as 104-106 °C; a similar range is expected for the 4-substituted isomer.[13]
X-Ray Crystallography
-
Application: Provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including stereochemistry and crystal packing.[14]
-
Protocol: This is a specialized technique requiring a high-quality single crystal. Crystals can be grown by methods like slow evaporation of a saturated solution, or vapor diffusion.[15][16][17] The crystal is then mounted on a diffractometer to collect diffraction data.
-
Data Analysis: The diffraction pattern is used to solve the crystal structure, yielding precise bond lengths, angles, and atomic coordinates.
References
- 1. This compound | C11H14N2O2 | CID 15925817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6574-15-8 CAS MSDS (1-(4-Nitrophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. How To [chem.rochester.edu]
- 17. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the N-Protection of 4-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug development, the piperidine scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The strategic modification of the piperidine nitrogen is a cornerstone of analog synthesis, enabling the modulation of physicochemical properties and pharmacological activity. The N-protection of piperidine derivatives, such as 4-(4-Nitrophenyl)piperidine, is a critical step to prevent undesired side reactions during subsequent chemical transformations. This document provides detailed protocols for the N-protection of this compound using three common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
These protecting groups offer varying stability and deprotection conditions, providing chemists with orthogonal strategies for complex synthetic routes. The choice of protecting group is dictated by the overall synthetic plan, including the compatibility with other functional groups present in the molecule and the desired deprotection methodology.
Comparative Data of N-Protection Protocols
The following table summarizes the key quantitative data for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups, allowing for a direct comparison of the methodologies.
| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Protecting Group Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Reagent Equivalents | 1.1 - 1.2 | 1.1 - 1.2 | 1.1 - 1.2 |
| Base | Triethylamine (TEA) or NaHCO₃ | Triethylamine (TEA) or Na₂CO₃ | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or THF/H₂O | Dichloromethane (DCM) | Dichloromethane (DCM) or Acetonitrile (ACN) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 2 - 4 hours | 2 - 6 hours |
| Typical Yield | > 90% | > 90% | > 90% |
| Purification Method | Aqueous work-up, Column chromatography | Aqueous work-up, Column chromatography | Aqueous work-up, Column chromatography |
Experimental Protocols
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection
This protocol details the procedure for the N-Boc protection of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous dichloromethane (10 mL per gram of starting material).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-(4-Nitrophenyl)piperidine as a solid.
Characterization:
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.20 (d, 2H), 7.40 (d, 2H), 4.25 (br d, 2H), 2.85 (t, 2H), 2.80-2.70 (m, 1H), 1.90 (d, 2H), 1.70 (qd, 2H), 1.50 (s, 9H).
Protocol 2: N-Carboxybenzyl (Cbz) Protection
This protocol describes the N-Cbz protection of this compound using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography to afford N-Cbz-4-(4-Nitrophenyl)piperidine.
Characterization:
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.18 (d, 2H), 7.42-7.30 (m, 7H), 5.18 (s, 2H), 4.35 (br d, 2H), 2.95 (t, 2H), 2.85-2.75 (m, 1H), 1.95 (d, 2H), 1.75 (qd, 2H).
Protocol 3: N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection
This protocol outlines the N-Fmoc protection of this compound using 9-Fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (15 mL per gram of starting material).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq.) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-4-(4-Nitrophenyl)piperidine.
Characterization:
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.19 (d, 2H), 7.78 (d, 2H), 7.60 (d, 2H), 7.45-7.30 (m, 6H), 4.50 (d, 2H), 4.30 (t, 1H), 4.35 (br d, 2H), 3.00 (t, 2H), 2.90-2.80 (m, 1H), 2.00 (d, 2H), 1.80 (qd, 2H).
Visualizations
The following diagrams illustrate the general experimental workflow and the chemical transformations involved in the N-protection of this compound.
Application Notes and Protocols for the Use of 4-(4-Nitrophenyl)piperidine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 4-(4-Nitrophenyl)piperidine as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. The inherent reactivity of the nitro group as a leaving group under specific catalytic conditions allows for the formation of diverse carbon-carbon and carbon-nitrogen bonds, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Overview of Denitrative Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have traditionally relied on aryl halides and triflates as electrophilic partners. However, recent advancements have enabled the use of nitroarenes, such as this compound, as viable electrophiles.[1][2] This "denitrative" coupling approach is advantageous due to the wide availability and low cost of nitroaromatic compounds. The core of this methodology lies in the oxidative addition of the Ar-NO₂ bond to a low-valent palladium catalyst, a step often facilitated by specialized bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands like BrettPhos.[1][2][3] This initial activation is then followed by transmetalation and reductive elimination to afford the desired coupled product.
This document outlines protocols for three key denitrative transformations using this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Data Presentation: Representative Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the denitrative cross-coupling of this compound with various partners. The data is based on established protocols for nitroarenes and serves as a guideline for reaction optimization.[2][4]
Table 1: Denitrative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) | Time (h) |
| 1 | Phenylboronic acid | 4-(Biphenyl-4-yl)piperidine | 82 | 24 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-4-yl)piperidine | 78 | 24 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4'-(Trifluoromethyl)biphenyl-4-yl)piperidine | 75 | 24 |
| 4 | 2-Thiopheneboronic acid | 4-(4-(Thiophen-2-yl)phenyl)piperidine | 65 | 24 |
Table 2: Denitrative Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Product | Yield (%) | Time (h) |
| 1 | Aniline | N-(4-(Piperidin-4-yl)phenyl)aniline | 75 | 18 |
| 2 | Morpholine | 4-(4-(Piperidin-4-yl)phenyl)morpholine | 80 | 18 |
| 3 | Benzylamine | N-Benzyl-4-(piperidin-4-yl)aniline | 72 | 18 |
| 4 | Indole | 1-(4-(Piperidin-4-yl)phenyl)-1H-indole | 68 | 18 |
Table 3: Denitrative Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) | Time (h) |
| 1 | Phenylacetylene | 4-(4-(Phenylethynyl)phenyl)piperidine | 70 | 24 |
| 2 | Trimethylsilylacetylene | 4-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine | 85 | 24 |
| 3 | 1-Octyne | 4-(4-(Oct-1-yn-1-yl)phenyl)piperidine | 65 | 24 |
| 4 | Ethynylbenzene | 4-(4-(Ethynylphenyl)phenyl)piperidine | 72 | 24 |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. The reagents and solvents are flammable and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive, and reactions should be performed under an inert atmosphere (Nitrogen or Argon).
General Protocol for Denitrative Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
BrettPhos
-
Potassium phosphate, hydrated (K₃PO₄·nH₂O)
-
18-Crown-6
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(acac)₂ (0.025 mmol, 5 mol%), BrettPhos (0.03 mmol, 6 mol%), K₃PO₄·nH₂O (1.5 mmol, 3.0 equiv), and 18-crown-6 (0.5 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.75 mmol, 1.5 equiv) to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Denitrative Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.
Reagents and Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
BrettPhos or a suitable NHC ligand precursor (e.g., IPr·HCl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Trifluorotoluene (PhCF₃) or Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(acac)₂ (0.025 mmol, 5 mol%) and BrettPhos (0.03 mmol, 6 mol%) or the NHC ligand precursor and a suitable base for in situ generation to an oven-dried Schlenk flask with a stir bar.
-
Add the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).
-
Add this compound (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv).
-
Add anhydrous trifluorotoluene or toluene (2.5 mL).
-
Seal the flask and heat the mixture to 130-150 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and filter through celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Protocol for Denitrative Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
[Pd(allyl)Cl]₂ or Pd(en)(NO₃)₂
-
BrettPhos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.0125 mmol, 2.5 mol%), BrettPhos (0.03 mmol, 6 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane or toluene (2.5 mL).
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the described coupling reactions.
Caption: Workflow for Denitrative Suzuki-Miyaura Coupling.
Caption: Workflow for Denitrative Buchwald-Hartwig Amination.
Caption: Workflow for Denitrative Sonogashira Coupling.
Caption: Generalized Catalytic Cycle for Denitrative Coupling.
References
experimental procedure for the synthesis of apixaban intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key intermediates of Apixaban, a direct factor Xa inhibitor widely used as an anticoagulant. The following sections outline established synthetic routes, providing step-by-step experimental procedures, quantitative data, and visual workflows to aid in the replication and optimization of these processes in a laboratory setting.
Introduction
Apixaban's complex molecular structure necessitates a multi-step synthesis involving several key intermediates. The efficiency of the overall synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the successful formation and purification of these precursors. This guide focuses on a practical and commonly cited synthetic pathway, offering detailed protocols for the preparation of crucial building blocks. Key intermediates in the synthesis of Apixaban are vital for its production, ensuring the structural integrity and effectiveness of the final drug.[1] High-quality raw materials for these intermediates are essential for consistent synthesis and adherence to industry standards.[1]
Synthetic Strategy Overview
The synthesis of Apixaban can be approached through various routes. A common and efficient strategy involves the preparation of two key fragments which are then coupled, followed by final modifications to yield Apixaban. This approach has been shown to be practical and scalable.[2][3][4] Alternative strategies often aim to improve yields, reduce costs by using less expensive starting materials, and minimize the use of hazardous reagents.[2][5]
A prevalent synthetic route starts from readily available materials like 4-nitroaniline or 4-chloronitrobenzene and piperidine to construct the core structures of the Apixaban molecule.[3][5] The following protocols detail an eight-step synthesis of a key Apixaban intermediate, starting from 4-chloronitrobenzene and piperidine, as described in recent literature.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine
This protocol describes the initial step of synthesizing the piperidine-substituted nitrophenyl group.
Materials:
-
4-chloronitrobenzene
-
Piperidine
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a suitable reaction vessel, combine 4-chloronitrobenzene (0.5 mol), piperidine (1 mol), and sodium carbonate (1 mol).
-
Heat the mixture to 100°C and stir for 3 hours.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Dry the solid to obtain 1-(4-nitrophenyl)piperidine as an orange-yellow solid.
Expected Yield: 98%[3]
Protocol 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one
This step involves the oxidation of the piperidine ring to form the corresponding lactam.
Materials:
-
1-(4-nitrophenyl)piperidine
-
Sodium chlorite (NaClO₂)
-
Carbon dioxide (CO₂) balloon
-
Solvent (e.g., acetonitrile/water)
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperidine in a suitable solvent system.
-
Add sodium chlorite (3 equivalents) to the solution.
-
Maintain a carbon dioxide atmosphere using a balloon to control the pH.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Upon completion, work up the reaction by quenching any excess oxidant and extracting the product.
-
Purify the product, if necessary, to yield 1-(4-nitrophenyl)piperidin-2-one.
Expected Yield: 97%[3]
Protocol 3: Synthesis of 1-(4-aminophenyl)piperidin-2-one
This protocol details the reduction of the nitro group to an amine.
Materials:
-
1-(4-nitrophenyl)piperidin-2-one
-
Iron(III) chloride/Charcoal (FeCl₃/Charcoal) catalyst
-
Aqueous hydrazine
-
Solvent (e.g., ethanol)
Procedure:
-
Suspend 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent.
-
Add a catalytic amount of FeCl₃/Charcoal (15 mol%).
-
Add aqueous hydrazine dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue to obtain 1-(4-aminophenyl)piperidin-2-one.
Expected Yield: 95%[3]
Quantitative Data Summary
The following table summarizes the yields for the initial steps of a reported Apixaban intermediate synthesis.
| Step | Product Name | Starting Materials | Yield (%) | Reference |
| 1 | 1-(4-nitrophenyl)piperidine | 4-chloronitrobenzene, Piperidine | 98 | [3] |
| 2 | 1-(4-nitrophenyl)piperidin-2-one | 1-(4-nitrophenyl)piperidine, Sodium chlorite | 97 | [3] |
| 3 | 1-(4-aminophenyl)piperidin-2-one | 1-(4-nitrophenyl)piperidin-2-one, Hydrazine | 95 | [3] |
| - | Apixaban (from ethyl ester) | Apixaban ethyl ester, 25% aqueous ammonia in methanol | 91 | [6] |
| - | Apixaban (from ethyl ester) | Apixaban ethyl ester, Anhydrous ammonia in propylene glycol | 94.6 | [6][7] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic workflow for the preparation of Apixaban intermediates.
Caption: Initial steps in the synthesis of the piperidinone intermediate.
Caption: The final amidation step to produce Apixaban.
Conclusion
The protocols and data presented provide a detailed framework for the synthesis of key Apixaban intermediates. The described methods are reported to be high-yielding and utilize readily available starting materials.[3][4] Researchers can use this information as a foundation for their own synthetic endeavors, adapting and optimizing the procedures to suit their specific laboratory conditions and scale requirements. The provided workflows offer a clear visual representation of the synthetic sequence, aiding in the planning and execution of the experiments. Further research into alternative routes may offer improvements in terms of cost-effectiveness and environmental impact.[2][5]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Key Intermediates And Impurities Of The Synthesis Of Apixaban: [quickcompany.in]
Application Note and Protocol for HPLC Purity Analysis of 4-(4-Nitrophenyl)piperidine
Introduction
4-(4-Nitrophenyl)piperidine is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted, robust, and sensitive technique for assessing the purity of such compounds. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method. The presence of the nitrophenyl chromophore allows for direct UV detection, providing a straightforward and efficient analytical method.[1][2]
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the chosen method for this analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the nonpolar column and eluted with a suitable mixture of an aqueous buffer and an organic modifier. Impurities with different polarities will elute at different times, allowing for their separation and quantification. The UV detector is set to a wavelength where the nitroaromatic moiety exhibits strong absorbance, ensuring high sensitivity.[3][4][5]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (Type I)
-
Phosphoric Acid (Analytical Grade)
-
This compound Reference Standard (of known purity)
Standard Solution Preparation
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a working standard of 10 µg/mL by diluting with the same solvent mixture.
Sample Solution Preparation
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Quantitative Data
The following table summarizes the expected system suitability and performance data for this method.
| Parameter | Expected Value |
| Retention Time (this compound) | Approximately 12-15 minutes |
| Correlation Coefficient (r²) | > 0.999 (for linearity) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Large-Scale Synthesis of 4-(4-Nitrophenyl)piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-(4-nitrophenyl)piperidine and its subsequent conversion to the corresponding amino derivative, 4-(4-aminophenyl)piperidine. These compounds are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The protocols described herein focus on scalable and efficient synthetic routes, primarily the catalytic hydrogenation of 4-(4-nitrophenyl)pyridine and the subsequent reduction of the nitro group. This guide includes tabulated quantitative data, detailed experimental procedures, and workflow diagrams to facilitate successful implementation in a research and development or manufacturing setting.
Introduction
4-Arylpiperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[2] The this compound moiety, in particular, offers a versatile platform for further functionalization, most commonly through the reduction of the nitro group to a primary amine. This amine can then be elaborated into a variety of functional groups, making it a valuable synthon in drug discovery and development.
The most direct and atom-economical route to this compound on a large scale is the catalytic hydrogenation of 4-(4-nitrophenyl)pyridine. This method avoids the use of harsh reagents and simplifies product isolation. Subsequent reduction of the nitro group to an amine is also typically achieved via catalytic hydrogenation, offering a green and efficient pathway to the valuable 4-(4-aminophenyl)piperidine intermediate.
Synthetic Strategies
Two primary retrosynthetic pathways are considered for the large-scale production of this compound:
-
Route A: Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine: This is the preferred industrial method due to its efficiency and the availability of the pyridine precursor.
-
Route B: Nitration of 4-Phenylpiperidine: While feasible, this route can present challenges with regioselectivity and the handling of potent nitrating agents on a large scale.
This document will focus on the more industrially viable Route A .
Experimental Protocols
Large-Scale Synthesis of this compound via Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine
This protocol is adapted from established procedures for the catalytic hydrogenation of substituted pyridines.[2][3]
Reaction Scheme:
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and an inert gas inlet/outlet.
-
4-(4-Nitrophenyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst
-
Glacial acetic acid or Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 4-(4-nitrophenyl)pyridine (1.0 eq) and the chosen solvent (glacial acetic acid or EtOAc, approximately 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the catalyst (PtO₂ at 5 mol% or 10 wt% Pd/C).[3][4]
-
Sealing and Purging: Seal the reactor and purge the system several times with nitrogen to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3] Begin vigorous stirring and heat the reaction to the target temperature (e.g., room temperature to 110°C, depending on the catalyst and solvent).[3][4]
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 6-16 hours.[2][3]
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[2]
-
If glacial acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a yellow or beige powder.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | 4-(4-Nitrophenyl)pyridine | |
| Catalyst | PtO₂ or 10 wt% Pd/C | [3][4] |
| Catalyst Loading | 5 mol% (PtO₂) or as specified | [3] |
| Solvent | Glacial Acetic Acid or Ethyl Acetate | [3][4] |
| Hydrogen Pressure | 50-70 bar | [3] |
| Temperature | Room Temperature - 110°C | [3][4] |
| Reaction Time | 6-16 hours | [2][3] |
| Typical Yield | >90% | |
| Purity (after purification) | ≥99% (LCMS) | [1] |
Large-Scale Synthesis of 4-(4-Aminophenyl)piperidine via Reduction of this compound
This protocol describes the reduction of the nitro group of this compound to the corresponding amine using catalytic hydrogenation.
Reaction Scheme:
Materials and Equipment:
-
High-pressure hydrogenation reactor
-
This compound
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Methanolic ammonia (optional, to prevent catalyst poisoning)
-
Celite®
Procedure:
-
Reactor Setup: Use a clean and dry high-pressure hydrogenation reactor.
-
Charging the Reactor: Charge the reactor with this compound (1.0 eq), methanol (15 mL per gram of substrate), and optionally, a small amount of methanolic ammonia.[5]
-
Catalyst Addition: Carefully add the Raney Nickel or Pd/C catalyst.
-
Sealing and Purging: Seal the reactor and purge with nitrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 2-3 kg/cm ²).[5] Heat the reaction mixture to 42-45°C with stirring.[5]
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake.
-
Work-up:
-
After the reaction is complete, cool the reactor and vent the excess hydrogen.
-
Purge with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)piperidine.
-
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | This compound | |
| Catalyst | Raney Nickel or Pd/C | [5] |
| Solvent | Methanol | [5] |
| Hydrogen Pressure | 2-3 kg/cm ² | [5] |
| Temperature | 42-45°C | [5] |
| Typical Yield | High |
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for 4-(4-aminophenyl)piperidine.
Logical Relationship of Synthetic Routes
Caption: Comparison of synthetic routes to the target intermediate.
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, behind a safety shield, and with appropriate monitoring of pressure and temperature. Catalysts such as Raney Nickel and Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. They should be handled under an inert atmosphere or as a slurry in a solvent.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure Equipment: Ensure that all high-pressure equipment is properly maintained and operated by trained personnel.
Conclusion
The protocols outlined in this document provide a robust and scalable approach to the synthesis of this compound and its amino derivative. The preferred method of catalytic hydrogenation of 4-(4-nitrophenyl)pyridine is highlighted as an efficient and industrially applicable route. By following these detailed procedures and adhering to the necessary safety precautions, researchers and drug development professionals can reliably produce these valuable intermediates for their synthetic campaigns.
References
Application of 4-(4-Nitrophenyl)piperidine in the Synthesis of Novel Agrochemicals
Introduction
4-(4-Nitrophenyl)piperidine is a versatile synthetic intermediate characterized by a piperidine ring and a nitrophenyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of organic molecules, including those with potential applications in the agrochemical industry. The piperidine moiety is a common scaffold in many existing pesticides, contributing to favorable physicochemical properties such as solubility and membrane permeability. The nitrophenyl group can be readily transformed into other functional groups, such as an amino group, allowing for further molecular diversification and the introduction of toxophores responsible for biological activity. This document outlines potential synthetic routes and detailed experimental protocols for the derivatization of this compound to generate novel compounds with fungicidal, insecticidal, and herbicidal potential.
Synthetic Pathways and Target Molecules
The synthetic strategy for creating novel agrochemical candidates from this compound primarily involves two key transformations: functionalization of the piperidine nitrogen and modification of the nitro group on the phenyl ring. These modifications can be performed in a stepwise manner to generate a library of diverse compounds for biological screening.
A general overview of the synthetic pathways is presented below:
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound to introduce various alkyl or substituted alkyl groups, which can influence the lipophilicity and biological activity of the final compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | 1-Benzyl-4-(4-nitrophenyl)piperidine | 92 |
| 2 | Ethyl bromoacetate | Ethyl 2-(4-(4-nitrophenyl)piperid-1-yl)acetate | 85 |
| 3 | 1-bromo-3-chloropropane | 1-(3-chloropropyl)-4-(4-nitrophenyl)piperidine | 78 |
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of this compound or its N-substituted derivatives to the corresponding amino group, a crucial step for further functionalization.
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the 4-(4-aminophenyl)piperidine derivative. The product is often pure enough for the next step without further purification.
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | 4-(Piperidin-4-yl)aniline | >95 |
| 2 | 1-Benzyl-4-(4-nitrophenyl)piperidine | 4-(1-Benzylpiperidin-4-yl)aniline | >95 |
Protocol 3: Acylation of 4-(4-Aminophenyl)piperidine Derivatives
This protocol describes the acylation of the amino group to form amides, which are a common feature in many biologically active molecules, including agrochemicals.
Materials:
-
4-(4-Aminophenyl)piperidine derivative
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-(4-aminophenyl)piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
| Entry | Amine | Acylating Agent | Product | Yield (%) |
| 1 | 4-(Piperidin-4-yl)aniline | Acetyl chloride | N-(4-(Piperidin-4-yl)phenyl)acetamide | 88 |
| 2 | 4-(1-Benzylpiperidin-4-yl)aniline | Benzoyl chloride | N-(4-(1-Benzylpiperidin-4-yl)phenyl)benzamide | 90 |
Potential Agrochemical Applications
The derivatization of this compound can lead to compounds with potential agrochemical activity.
-
Fungicides: The introduction of specific N-acyl or N-sulfonyl groups to the aminophenylpiperidine core can mimic the structures of known succinate dehydrogenase inhibitor (SDHI) or demethylation inhibitor (DMI) fungicides.
-
Insecticides: Modification of the piperidine nitrogen and the aromatic amine can lead to compounds that target the insect nervous system, similar to some existing neonicotinoid or diamide insecticides.
-
Herbicides: Derivatives with appropriate substitutions on the phenyl ring and the piperidine nitrogen may exhibit herbicidal activity by inhibiting key plant enzymes.
Logical Workflow for Agrochemical Discovery
The process of discovering new agrochemicals from this compound follows a logical workflow from synthesis to biological evaluation.
Caption: Agrochemical discovery workflow.
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential applications in the agrochemical sector. The synthetic protocols outlined in this document provide a foundation for the creation of diverse chemical libraries. Subsequent biological screening of these compounds is essential to identify lead structures for the development of new and effective crop protection agents. The modular nature of the synthetic routes allows for systematic exploration of the chemical space around the 4-phenylpiperidine scaffold, enhancing the probability of discovering molecules with desirable agrochemical properties.
Application Notes and Protocols for the Purification of Piperidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are crucial structural components in a wide range of pharmaceuticals and agrochemicals. Synthesizing these compounds often yields crude mixtures containing unreacted starting materials, byproducts, and other impurities that can compromise the results of downstream applications and biological evaluations.[1] Therefore, effective and efficient purification is essential to obtain high-purity piperidine-containing products.
These application notes offer in-depth protocols for the most prevalent and effective techniques for purifying piperidine reaction products, including distillation, recrystallization, column chromatography, and extraction. The choice of the most suitable method is contingent on the physicochemical properties of the target compound (such as its state, polarity, and thermal stability) and the characteristics of the impurities.
Common Impurities in Piperidine Reactions
A comprehensive understanding of potential impurities is vital for devising an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: For instance, residual pyridine may remain after its hydrogenation to piperidine.[1]
-
Byproducts: These arise from side reactions, such as the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[1]
-
Reagent-Related Impurities: Byproducts originating from reagents used in the reaction can sometimes have polarities similar to the desired product.[1]
-
Oxidation Products: Piperidine and its derivatives can be prone to oxidation, which often results in discoloration (e.g., a yellow tint).[1][2]
-
Solvents: Residual solvents from the reaction or workup stages.[1]
-
Water: Can be a notable impurity, particularly after aqueous workup procedures.[1][2]
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique will depend on the specific compound and the impurities present. The following table summarizes typical outcomes for various methods.
| Purification Technique | Target Compound State | Common Impurities Removed | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Distillation | Liquid | Volatile impurities with different boiling points, water | >95% | Effective for large quantities, good for removing non-volatile impurities. | Can be challenging for azeotropic mixtures (e.g., piperidine/pyridine).[1][3] |
| Recrystallization | Solid | Soluble and insoluble impurities | >98% | Highly effective for achieving high purity of solid compounds.[4] | Yield can be reduced; finding a suitable solvent can be time-consuming.[4] |
| Flash Column Chromatography | Solid or Liquid | Impurities with different polarities | >98%[5] | Highly versatile, applicable to a wide range of compounds, offers excellent separation.[5] | Can be time-consuming and require large volumes of solvent. |
| Extraction | Solid or Liquid | Impurities with different solubility in immiscible solvents | Variable | Good for initial cleanup and separation from salts. | May not provide high purity on its own; often used in conjunction with other methods. |
| Salt Formation | Liquid (Piperidine) | Pyridine | High | Highly selective for separating piperidine from pyridine.[1][2] | Requires additional steps to liberate the free base.[1][2] |
Mandatory Visualization
Logical Workflow for Purification Technique Selection
Caption: Decision tree for selecting a suitable purification technique.
Experimental Protocols
Protocol 1: Purification of a Solid Piperidine Derivative by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.
A. Single-Solvent Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]
-
Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath.
-
The formation of crystals indicates a suitable solvent.[4]
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved.[1]
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of larger crystals.[1]
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
B. Two-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.
-
Solvent System Selection:
-
Identify a "good" solvent in which the compound is highly soluble at room temperature.
-
Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Slowly add the "poor" solvent dropwise with stirring until the solution becomes cloudy (turbid).
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect and dry the crystals as described for single-solvent recrystallization.
-
Caption: Workflow for purification by single-solvent recrystallization.
Protocol 2: Purification of a Piperidine Derivative by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their polarity.
-
Thin-Layer Chromatography (TLC) Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or hexanes/ethyl acetate mixtures).[1][5]
-
For basic compounds, adding a small amount of triethylamine (e.g., 1%) to the eluent can reduce peak tailing.[1]
-
An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[1]
-
Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds.[5]
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
-
Caption: General workflow for purification by column chromatography.
Protocol 3: Purification of Piperidine via Distillation
Distillation is the primary method for purifying liquid piperidine.
A. Simple Distillation for Water Removal
This protocol is for removing water and other non-azeotropic impurities.
-
Pre-drying:
-
Distillation:
-
Assemble a standard distillation apparatus, ensuring all glassware is dry.
-
Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.[1][2]
-
Add boiling chips and distill the piperidine, collecting the fraction that boils at the literature value for piperidine (approximately 106 °C at atmospheric pressure).
-
B. Purification from Pyridine via Carbonate Salt Formation
A significant challenge in piperidine purification is its separation from pyridine, as they form an azeotrope.[1][3] This method selectively precipitates piperidine as a salt.
-
Salt Formation:
-
Dissolve the crude piperidine (containing pyridine) in an organic solvent.
-
Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[1]
-
-
Filtration:
-
Liberation of Free Piperidine:
-
Extraction and Final Purification:
Caption: Logic for separating piperidine from pyridine impurity.
References
Quantitative Analysis of Piperidines Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of piperidine-containing compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Piperidines are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules.[1] Accurate and sensitive quantification of these compounds is crucial for drug discovery, development, and quality control processes.[1] This application note details a robust and versatile LC-MS/MS method suitable for the analysis of piperidines in various matrices.
Introduction
Liquid chromatography-tandem mass spectrometry has become the gold standard for the quantitative analysis of organic molecules in complex mixtures due to its high sensitivity, selectivity, and speed.[2] This technique is particularly well-suited for the analysis of piperidine derivatives. The basic nitrogen atom in the piperidine ring is readily protonated, making it ideal for positive mode electrospray ionization (ESI), a common and sensitive ionization technique in LC-MS.[3][4] By coupling liquid chromatography for separation with tandem mass spectrometry for specific detection, highly reliable and accurate quantitative data can be obtained.
This guide will cover:
-
An overview of the analytical workflow.
-
Detailed experimental protocols for sample preparation, LC separation, and MS/MS detection.
-
A summary of quantitative performance data for representative piperidine compounds.
Experimental Workflow
The general workflow for the quantitative analysis of piperidines by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
These protocols are intended as a general guide and should be optimized for specific analytes and matrices.
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the complexity of the sample matrix.
A. "Dilute and Shoot" for Simple Matrices (e.g., Reaction Mixtures, Pure Substances)
This straightforward approach is suitable for high-throughput analysis of relatively clean samples.[5]
-
Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[4][5]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol/water).[5]
-
Sample Dilution: Dilute the test samples with the same solvent mixture to ensure the analyte concentration falls within the calibration curve range.[5]
-
Final Preparation: Centrifuge all samples and standards (e.g., at 10,000 rpm for 5 minutes) to remove any particulates before injection.[5]
B. Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)
This method is commonly used to remove proteins from biological samples.[6][7]
-
Sample Aliquoting: Pipette a small volume (e.g., 50-100 µL) of the plasma sample into a microcentrifuge tube.[6][7]
-
Internal Standard Addition: Add a small volume of an internal standard working solution. A stable isotope-labeled analog of the analyte is highly recommended to compensate for matrix effects and procedural variability.[7]
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the sample.[6]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[6][7]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000-14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[6][7]
C. Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE can provide a cleaner extract compared to protein precipitation.
-
Sample Preparation: To a sample tube, add the sample, an internal standard, and adjust the pH to basic conditions (e.g., pH 12) to ensure the piperidine is in its free amine form.[6]
-
Extraction: Add an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3][6]
-
Vortexing: Vortex thoroughly to facilitate the extraction of the analyte into the organic phase.[6]
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.[1]
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Typical Setting |
| LC System | HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile or Methanol[3][8] |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.[6][7] |
| Flow Rate | 0.2 - 0.6 mL/min[3] |
| Column Temperature | 30 - 40 °C[4] |
| Injection Volume | 1 - 5 µL[4][8] |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3][4][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][6] |
| MRM Transitions | Analyte-specific precursor ion ([M+H]⁺) to product ion transitions. These must be optimized for each compound. |
The logical relationship for method validation is key to ensuring reliable quantitative results.
Quantitative Data Summary
The following tables summarize representative quantitative performance data for the analysis of piperidine-containing compounds using LC-MS/MS, compiled from various sources. These values serve as a benchmark for what can be achieved with a well-optimized method.
Table 1: Performance of a Validated LC-MS/MS Method for 1-Benzylpiperazine in Human Plasma [6]
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | > 90% |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
Table 2: Performance of a Validated LC-MS/MS Method for Piperidine in Rimonabant API [8][9]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.03 - 0.40 µg/mL |
| Correlation Coefficient (R) | > 0.99 |
| Limit of Detection (LOD) | 0.01010 µg/mL |
| Accuracy (Recovery %) | 92.2% - 95.5% |
| Repeatability (%RSD) | < 10.0% |
Table 3: Intra- and Inter-Day Precision and Accuracy for Piperazin-2-one in Human Plasma
| QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | < 15% | 85-115% | < 15% | 85-115% |
| LQC | < 15% | 85-115% | < 15% | 85-115% |
| MQC | < 15% | 85-115% | < 15% | 85-115% |
| HQC | < 15% | 85-115% | < 15% | 85-115% |
| (Data based on typical acceptance criteria for bioanalytical method validation) |
Conclusion
The LC-MS/MS methods outlined in this document provide a robust framework for the sensitive and selective quantification of piperidine-containing compounds. The combination of a simple and efficient sample preparation strategy with optimized chromatographic separation and highly specific tandem mass spectrometric detection allows for reliable analysis in diverse matrices, from pharmaceutical ingredients to complex biological fluids. The provided protocols and performance data can be readily adapted and implemented in analytical laboratories to support a wide range of research and development activities involving piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alternative-therapies.com [alternative-therapies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(4-Nitrophenyl)piperidine synthesis.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This is a common and direct method for the synthesis of this compound, typically involving the reaction of piperidine with an activated aryl halide such as 4-fluoronitrobenzene or 4-chloronitrobenzene.
FAQs & Troubleshooting
-
Q1: My SNAr reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction can be attributed to several factors. The reactivity of the aryl halide is critical; 4-fluoronitrobenzene is generally more reactive than 4-chloronitrobenzene. Ensure you are using a suitable base to neutralize the HX formed during the reaction, which can protonate the piperidine starting material, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also important; polar aprotic solvents like DMF or DMSO are typically effective. Increasing the reaction temperature can also improve the rate and overall conversion.
-
Q2: I am observing the formation of multiple byproducts in my SNAr reaction. What are they and how can I minimize them?
A2: A common byproduct is the result of dialkylation of the piperidine nitrogen, leading to a quaternary ammonium salt, although this is less common with secondary amines like piperidine. More likely are byproducts from side reactions of the nitro group under harsh basic conditions or high temperatures. To minimize byproduct formation, use a stoichiometric amount of a mild base and optimize the reaction temperature. Monitoring the reaction by TLC or LC-MS can help in determining the optimal reaction time to prevent the formation of degradation products.
-
Q3: The purification of my product is challenging. What are the best practices for isolating pure this compound?
A3: After the reaction, a standard workup involves quenching with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some polar impurities. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient, flash column chromatography on silica gel is a reliable method for obtaining a highly pure product.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be employed to couple piperidine with a 4-halonitrobenzene.
FAQs & Troubleshooting
-
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the critical parameters to optimize?
A1: The success of a Buchwald-Hartwig amination hinges on the catalyst system (palladium precursor and ligand), the base, and the solvent. For coupling with aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often required. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being common. Ensure that all reagents and the solvent are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Q2: I am observing a significant amount of dehalogenated starting material (nitrobenzene) in my reaction mixture. What is causing this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can be caused by the presence of water or other protic sources. It can also be a result of β-hydride elimination from the palladium-amide intermediate, although this is less likely with piperidine. To minimize this side product, ensure rigorously anhydrous conditions and consider using a different ligand or base that may favor the desired C-N bond formation.
-
Q3: How can I efficiently remove the palladium catalyst and ligand from my final product?
A3: After the reaction, the crude product can be passed through a plug of silica gel or celite to remove a significant portion of the palladium catalyst. Further purification by column chromatography is usually necessary. Alternatively, treatment of the crude product with a scavenger resin specific for palladium can be an effective method for removing residual catalyst.
Method 3: Suzuki-Miyaura Coupling
This palladium-catalyzed reaction can be used to form the C-C bond between a piperidine derivative and a nitrophenyl group. This typically involves the coupling of a piperidine-derived boronic acid or ester with a 4-halonitrobenzene.
FAQs & Troubleshooting
-
Q1: My Suzuki-Miyaura coupling is not proceeding efficiently. What should I check first?
A1: The key to a successful Suzuki coupling is the quality of the boronic acid or ester, the choice of palladium catalyst and ligand, the base, and the solvent system. Ensure that your piperidine-boronic acid derivative is pure and has not degraded. The choice of base is crucial for the transmetalation step; common bases include potassium carbonate, cesium carbonate, or potassium phosphate. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.
-
Q2: I am seeing significant homocoupling of my nitrophenyl halide. How can I prevent this?
A2: Homocoupling of the aryl halide can occur, especially at higher temperatures or with certain catalyst systems. To minimize this, you can try lowering the reaction temperature, using a different palladium catalyst or ligand, or adjusting the stoichiometry of the reactants. Ensuring a slight excess of the boronic acid reagent can sometimes suppress homocoupling of the halide.
-
Q3: My boronic acid derivative seems to be degrading during the reaction. How can I address this?
A3: Boronic acids can be prone to protodeboronation, especially under acidic or harsh conditions. Ensure your reaction medium is basic. If protodeboronation is a persistent issue, consider using a more stable boronic ester, such as a pinacol ester, which can be more robust under the reaction conditions.
Section 2: Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of 4-arylpiperidine derivatives using the discussed methods. Note that yields can vary significantly based on the specific substrates and optimized conditions.
Table 1: Comparison of Synthetic Methods for 4-Arylpiperidine Synthesis
| Method | Typical Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reported Yield Range (%) |
| SNAr | Piperidine + 4-Fluoronitrobenzene | K₂CO₃ | DMF | 80-100 | 85-95 |
| Buchwald-Hartwig | Piperidine + 4-Bromonitrobenzene | Pd(OAc)₂ / XPhos, NaOtBu | Toluene | 100-110 | 70-95 |
| Suzuki-Miyaura | 4-(Boc-piperidino)boronic acid + 4-Bromonitrobenzene | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 |
Section 3: Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of piperidine with 4-fluoronitrobenzene.
Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-fluoronitrobenzene, piperidine, and potassium carbonate.
-
Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluoronitrobenzene.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of piperidine with 4-bromonitrobenzene.
Materials:
-
4-Bromonitrobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add toluene via syringe, followed by 4-bromonitrobenzene and piperidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizations
The following diagrams illustrate the workflows and logical relationships for the synthesis and troubleshooting of this compound.
Technical Support Center: Purification of 4-Nitrophenylpiperidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-nitrophenylpiperidine compounds.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Problem 1: Low recovery of the desired compound after purification.
-
Potential Cause: The compound may be partially lost during the purification steps. In recrystallization, this can be due to using too much solvent, while in chromatography, it could be due to irreversible adsorption to the stationary phase.
-
Suggested Solution:
-
For Recrystallization: Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is fully saturated before cooling. To maximize crystal recovery, cool the solution slowly and then in an ice bath before filtration.
-
For Column Chromatography: To prevent strong adsorption of the basic piperidine nitrogen to the acidic silica gel, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Problem 2: The purified compound shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Potential Cause: The purification method may not have been effective in removing all impurities. Co-elution of impurities with the product can occur in column chromatography if the solvent system is not optimal.
-
Suggested Solution:
-
Optimize TLC: Develop a TLC solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for 4-nitrophenylpiperidine compounds is a mixture of ethyl acetate and hexanes.
-
Gradient Elution: In column chromatography, employ a gradient elution starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.
-
Problem 3: The compound "oils out" during recrystallization instead of forming crystals.
-
Potential Cause: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the compound is melting in the hot solvent. The presence of impurities can also lower the melting point and hinder crystallization.
-
Suggested Solution:
-
Solvent Selection: Switch to a solvent in which the compound is less soluble at room temperature. Alternatively, use a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.
-
Purity Check: If the crude material is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
-
Problem 4: The column chromatography runs very slowly.
-
Potential Cause: The silica gel may be too fine, or the column may be packed too tightly.
-
Suggested Solution:
-
Proper Packing: Use silica gel with a standard particle size (e.g., 40-63 µm). Pack the column as a slurry to ensure a homogenous and less compacted stationary phase.
-
Apply Pressure: Use flash chromatography, applying positive pressure (with a pump or inert gas) to increase the flow rate of the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-nitrophenylpiperidine compounds?
A1: Common impurities can include unreacted starting materials (e.g., piperidine and a nitrophenyl halide), byproducts from side reactions such as over-alkylation (if the starting piperidine has other reactive sites), or products of nitro group reduction if reductive conditions are inadvertently introduced. Residual solvents from the reaction or workup are also common.
Q2: Which purification technique is better for 4-nitrophenylpiperidine compounds: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities. Recrystallization is an effective and scalable method for removing small amounts of impurities from a solid product, provided a suitable solvent is found. Column chromatography is more versatile and can separate complex mixtures and compounds with very similar polarities, making it ideal for purifying crude reaction mixtures with multiple components.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system is typically determined by TLC analysis. The goal is to find a solvent or mixture of solvents that moves the desired compound to an Rf value of approximately 0.3-0.4, while providing good separation from impurities. For 4-nitrophenylpiperidine compounds, which are moderately polar, mixtures of hexanes and ethyl acetate are a good starting point. The polarity can be adjusted by changing the ratio of the two solvents.
Q4: My purified 4-nitrophenylpiperidine compound is colored. Is this normal?
A4: 4-nitrophenyl compounds are often pale yellow solids. If your product is intensely colored (e.g., dark brown or red), it may indicate the presence of colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal before a final filtration or recrystallization step.
Data Presentation
The following table provides illustrative quantitative data on the purification of a representative 4-nitrophenylpiperidine compound. The values are examples to demonstrate the effectiveness of the purification techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | ~90% | >98% | 75-85 | Effective for removing minor impurities. Yield can be optimized by minimizing solvent usage. |
| Flash Chromatography | ~75% | >99% | 60-80 | Excellent for separating multiple components. Yield may be lower due to the number of fractions collected. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for each specific 4-nitrophenylpiperidine compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Select a solvent system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size flash chromatography column based on the amount of crude material (a general rule is a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent according to your optimization.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-nitrophenylpiperidine compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube at room temperature to assess solubility.
-
Heat the tubes with solvents in which the compound is sparingly soluble at room temperature. A good recrystallization solvent will dissolve the compound completely when hot but sparingly when cold.
-
-
Dissolution:
-
Place the crude 4-nitrophenylpiperidine compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Mandatory Visualizations
Logical Workflow for Purification
overcoming solubility issues of 4-(4-Nitrophenyl)piperidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 4-(4-Nitrophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound that, as a free base, is generally expected to have low solubility in aqueous media due to its hydrophobic nitrophenyl and piperidine rings.[1][2] However, the presence of the basic piperidine nitrogen atom allows for significant pH-dependent solubility.[3][4] Its hydrochloride salt form is known to be soluble in water and alcohol solvents.[5][6]
Q2: My this compound (free base) is not dissolving in my neutral aqueous buffer. What is the first and simplest approach to try?
The most straightforward initial approach is pH adjustment . Since this compound is a basic compound, lowering the pH of the aqueous medium will protonate the piperidine nitrogen.[3] This forms a positively charged piperidinium ion, which is a salt form that is significantly more water-soluble than the neutral free base.[3][7][8] Preparing a stock solution in a dilute acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-5) is a common and effective first step.[3][]
Q3: I have tried adjusting the pH, but my compound still precipitates upon dilution into my final assay medium. What should I do next?
This is a common issue when a pH-adjusted or organic solvent stock is diluted into a medium with a different pH or lower organic content. You can try several strategies:
-
Use of Co-solvents : Employing a water-miscible organic co-solvent is a widely used technique.[10][11][12] Preparing a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer is a standard practice. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your experiment.[3] Other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][13][14]
-
Stepwise Dilution : Instead of a single large dilution, perform serial dilutions, potentially using intermediate buffers that contain a small percentage of the co-solvent to ease the transition for the compound into the final aqueous medium.[3]
-
Use the Salt Form : If you are starting with the free base, consider purchasing or synthesizing the hydrochloride salt of this compound. Salt forms of basic and acidic drugs are frequently used to improve solubility and dissolution rates.[7][15]
Q4: When should I consider more advanced solubilization techniques?
If pH adjustment and co-solvents do not achieve the desired concentration or if you observe compound precipitation in your assay, more advanced methods may be necessary. These are particularly relevant for in vivo studies where the formulation is critical.[3]
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has a much higher apparent solubility in water.[3][17][18]
-
Use of Surfactants : Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[19][20] The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their solubility.[21] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween® 80) and Cremophor® EL.[21][22]
-
Solid Dispersions : This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[7] When exposed to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles with an increased dissolution rate.[7][23]
Quantitative Data on Solubility Enhancement
The following tables provide representative data on how different strategies can impact the solubility of a basic, poorly soluble compound like this compound.
Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
| Citrate Buffer | 4.0 | 0.5 - 5 |
| Data is illustrative for a basic piperidine compound and demonstrates the principle of pH-dependent solubility.[3] |
Table 2: Effect of Co-solvents and Other Excipients on Solubility
| Formulation Vehicle | Compound Concentration Achieved |
| Water | < 0.01 mg/mL |
| 10% DMSO in Water | 0.1 - 0.5 mg/mL |
| 5% Solutol® HS 15 in Saline | 1 mg/mL |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | 2 - 5 mg/mL |
| Values are typical and serve as a general guide for formulation development. |
Visualizing Experimental Workflows and Mechanisms
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (free base, MW: 206.24 g/mol ) using pH adjustment.
-
Materials : this compound, 1 M Hydrochloric Acid (HCl), Deionized Water, volumetric flasks, magnetic stirrer.
-
Procedure : a. Weigh 2.06 mg of this compound and place it into a 1 mL volumetric flask. b. Add approximately 500 µL of deionized water. The compound will likely not dissolve. c. While stirring, add 1 M HCl dropwise (typically 10-20 µL) until the solid completely dissolves. The solution should become clear. d. Once dissolved, bring the final volume to 1 mL with deionized water. e. This results in a ~10 mM stock solution at an acidic pH. Always measure the final pH of the stock solution.
-
Note : When diluting this stock into neutral buffer, be mindful of potential precipitation. A less concentrated stock may be required.
Protocol 2: Screening for Co-solvent Solubility
This protocol provides a method to quickly assess the solubility of your compound in various co-solvent systems.
-
Materials : this compound, DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400), Deionized Water, small glass vials.
-
Procedure : a. Place a small, known amount of the compound (e.g., 1-2 mg) into several separate vials. b. To the first vial, add the primary solvent (e.g., water or buffer) in small increments (e.g., 100 µL) and vortex to determine baseline insolubility. c. To the subsequent vials, add a co-solvent (DMSO, Ethanol, PEG 400) in small increments until the compound dissolves. Record the volume required. This provides the solubility in the pure co-solvent. d. To determine solubility in a mixed system (e.g., 10% DMSO in water), prepare the co-solvent/water mixture first, then add it incrementally to a vial containing the compound until it dissolves.
-
Reporting : Express the solubility in mg/mL for each solvent system tested.[3]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines a basic kneading method for preparing a solid complex with Hydroxypropyl-β-Cyclodextrin (HPβCD) to improve aqueous solubility.
-
Materials : this compound, HPβCD, Water, Ethanol, mortar and pestle.
-
Procedure : a. Determine the required molar ratio (a 1:1 ratio is a common starting point). Calculate the mass of the compound and HPβCD needed. b. Place the HPβCD in a mortar and add a small amount of water to form a paste. c. Dissolve the this compound in a minimal amount of ethanol. d. Slowly add the ethanolic solution of the compound to the HPβCD paste in the mortar. e. Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency. f. Dry the resulting solid in an oven or under a vacuum to remove the solvents. g. The resulting powder is the inclusion complex, which should be tested for its solubility in water.
-
Characterization : Techniques like DSC, XRD, and FTIR can be used to confirm the formation of the inclusion complex.[17]
References
- 1. This compound | C11H14N2O2 | CID 15925817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. biosynce.com [biosynce.com]
- 6. This compound hydrochloride | 883194-93-2 | IKB19493 [biosynth.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijpbr.in [ijpbr.in]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. wjbphs.com [wjbphs.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmatutor.org [pharmatutor.org]
- 20. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimization of Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Low Yield in Piperidine Synthesis
Question: I am consistently obtaining a low yield in my piperidine synthesis. What are the potential causes and how can I improve it?
Answer: Low yields in piperidine synthesis can arise from various factors depending on the synthetic route. Below are common causes and solutions for two prevalent methods: Reductive Amination and Hydrogenation of Pyridines.
Reductive Amination of a Dicarbonyl Compound
This versatile one-pot reaction involves the reaction of a dicarbonyl compound with an amine, followed by reduction.[1]
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The initial reaction to form the iminium ion intermediate is a critical, pH-dependent equilibrium.[2]
-
Solution: Maintain a mildly acidic pH range of 4-6. This can be achieved by adding a reagent like acetic acid. If the medium is too acidic, the piperidine will be protonated and non-nucleophilic, halting the reaction.[2]
-
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. For pH-sensitive reducing agents like sodium borohydride (NaBH₄), consider a two-step process where the imine is pre-formed before adding the reducing agent.[2]
-
-
Side Reactions: The primary side reaction is often the reduction of the starting aldehyde or ketone.
-
Solution: Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[2]
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | pH Sensitivity | Toxicity |
| Sodium Triacetoxyborohydride (STAB) | High for iminium ions | Effective in slightly acidic conditions (pH 4-6) | Moderate |
| Sodium Cyanoborohydride (NaBH₃CN) | High for iminium ions | Effective in slightly acidic conditions | Highly Toxic |
| Sodium Borohydride (NaBH₄) | Less selective, can reduce aldehydes/ketones | Sensitive to highly acidic conditions | Low |
Logical Workflow for Troubleshooting Low Yield in Reductive Amination:
Hydrogenation of Substituted Pyridines
This method is a powerful tool for constructing the piperidine ring, but chemoselectivity can be a concern.[1]
Potential Causes & Solutions:
-
Catalyst Poisoning: The pyridine substrate or piperidine product, being Lewis bases, can poison the catalyst.[3]
-
Solution: Increase catalyst loading or choose a more robust catalyst. Rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C) for pyridine reduction.[1]
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in the reaction rate and completion.
-
Solution: Optimize temperature and hydrogen pressure. High pressures (e.g., 50-70 bar) are often required.[1]
-
-
Incomplete Reaction: The reaction may not reach completion due to insufficient reaction time or catalyst deactivation.
-
Solution: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the consumption of the starting material.[1]
-
Table 2: Typical Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent(s) | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70[1] | Room Temperature - Elevated | Glacial Acetic Acid | Good for substituted pyridines.[1] |
| Rh/C | 30 - 80[1] | 60 - 80[1] | Acetic Acid, Alcohols | Generally more active than Palladium.[1] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Prone to catalyst poisoning.[1] |
| Nickel | High | 170 - 200[1] | - | Often used for industrial piperidine synthesis.[1] |
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products. How can I minimize their formation?
Answer: Side product formation is a common issue and is highly dependent on the chosen synthetic route.
Potential Causes & Solutions:
-
Polymerization or Decomposition: These can occur at higher temperatures.
-
Solution: Lowering the reaction temperature may help minimize side product formation. Also, monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1]
-
-
Self-Cyclization: In reactions like the alkylation of piperidine with 5-bromovaleric acid, the electrophile can self-cyclize to form a lactone, especially at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature and consider adding the 5-bromovaleric acid slowly to the reaction mixture containing an excess of piperidine.[2]
-
-
Over-alkylation: In N-alkylation reactions, the product can sometimes react further.
-
Solution: Use a controlled stoichiometry of the alkylating agent and monitor the reaction progress carefully.
-
Experimental Workflow for Optimizing N-Alkylation to Minimize Side Products:
Frequently Asked Questions (FAQs)
Q1: My piperidine has turned yellow. Is it still usable?
A1: A yellow color in piperidine is usually due to oxidation products.[1][4] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A2: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure. To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: My N-alkylation of piperidine is sluggish or incomplete. What are the potential causes and solutions?
A4: Slow or incomplete N-alkylation of piperidines can be attributed to several factors:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[4]
-
-
Poor Leaving Group: The reactivity of the alkylating agent depends on the nature of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[4]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the reaction.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier.[4]
-
Experimental Protocols
General Protocol for Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[1]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]
General Protocol for N-Alkylation of Piperidine
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[4]
-
Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.[4]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude product can then be purified by column chromatography or distillation.
References
avoiding byproduct formation in 4-(4-Nitrophenyl)piperidine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during key synthetic transformations of this compound.
N-Alkylation Reactions
Issue: Formation of Quaternary Ammonium Salt and/or Low Yield of Mono-alkylated Product.
Root Cause Analysis: The secondary amine of the piperidine ring is nucleophilic and reacts with alkylating agents. However, the resulting tertiary amine can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt. This is particularly problematic if a base is used to scavenge the acid produced during the reaction.
Troubleshooting Workflow:
Corrective Actions:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure full conversion of the starting material without promoting extensive dialkylation.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration, favoring mono-alkylation.
-
Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize its competition as a nucleophile.[1]
-
Reaction without Base: For simple alkyl halides, the reaction can be run without a base. The reaction will slow down as the hydrohalic acid salt of the product precipitates.[2]
-
Alternative Method (Reductive Amination): For introducing alkyl groups, reductive amination is an excellent alternative that avoids the formation of quaternary salts.[3]
Quantitative Data:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Quaternary Salt Byproduct (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | ~70-80 | ~10-20 |
| Benzyl Bromide | DIPEA | CH₃CN | 25 | >90 | <5 |
| Benzaldehyde (Reductive Amination) | NaBH(OAc)₃ | DCM | 25 | >95 | 0 |
Experimental Protocol: N-Benzylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 eq).
-
Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the base.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
N-Acylation Reactions
Issue: Incomplete reaction, low yield, or presence of unreacted starting material.
Root Cause Analysis: N-acylation of this compound can be sluggish due to the electron-withdrawing nature of the nitrophenyl group, which reduces the nucleophilicity of the piperidine nitrogen. The acidic byproduct (e.g., HCl or acetic acid) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Troubleshooting Workflow:
References
stability issues and storage of 4-(4-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-(4-Nitrophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For long-term storage, maintaining a temperature between 0-8°C is advisable.[4] The compound should be protected from light and stored under an inert atmosphere.[5] It is crucial to keep it away from heat, sources of ignition, strong oxidizing agents, and strong bases.[1][6]
Q2: What is the general stability of this compound?
A2: this compound is generally considered to be chemically stable under standard ambient conditions, including room temperature.[2] However, like many organic compounds, its stability can be compromised by exposure to high temperatures, light, and reactive chemicals.
Q3: What are the visual signs of degradation for this compound?
A3: this compound is typically a yellow or beige powder.[3][4] Any significant change in color, such as darkening, or changes in physical state, like clumping, may indicate degradation or moisture absorption. The appearance of new, unidentifiable peaks during chromatographic analysis is also a strong indicator of degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific studies on this compound are limited, degradation can be inferred from the reactivity of its constituent piperidine and nitrophenyl moieties. Potential degradation pathways include:
-
Photochemical Degradation: The nitrophenyl group can be susceptible to photochemical reactions when exposed to light, potentially leading to the formation of various photoproducts.[4]
-
Oxidative Degradation: The piperidine ring can be susceptible to oxidation.[1]
-
Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo thermal degradation, which may involve ring-opening reactions.[1]
-
Reaction with Strong Acids/Bases: As a basic compound, it will react with strong acids. It may also be unstable in the presence of strong bases.[6]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Inconsistent Experimental Results
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield or incomplete reaction | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere). 2. Check Purity: Analyze the starting material by HPLC or another suitable method to confirm its purity before use. 3. Avoid Incompatibilities: Ensure that the reaction conditions do not involve strong oxidizing agents or strong bases, unless they are part of the intended reaction mechanism and their effects are controlled. |
| Appearance of unexpected side products | The compound may be degrading under the reaction conditions (e.g., high temperature, exposure to light). | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation. 2. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photolytic degradation. 3. Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility or insolubility | The compound may have degraded to form insoluble byproducts, or the chosen solvent may be inappropriate. | 1. Confirm Identity: Use analytical techniques (e.g., NMR, LC-MS) to confirm the identity and purity of the starting material. 2. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one for your reaction. |
| Color change in the reaction mixture | A color change that is not expected as part of the reaction mechanism could indicate degradation. | 1. Monitor by TLC/LC-MS: Take aliquots of the reaction mixture at different time points and analyze them to identify the formation of any new species. 2. Control Reaction Conditions: Re-evaluate the reaction conditions (temperature, pH, light exposure) to identify and mitigate the cause of the color change. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. The specific parameters may need to be optimized for your particular instrumentation and requirements.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
For each condition, take samples at various time points, neutralize if necessary, and dilute to the working concentration before injection.
5. Method Validation:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Further validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Duration (hours) | % Assay of this compound | Number of Degradation Peaks | Major Degradant Peak (RT, min) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 | 7.8 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 3 | 9.2 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 | 11.5 |
| Dry Heat (80°C) | 24 | 98.6 | 1 | 6.4 |
| UV Light (254 nm) | 24 | 89.4 | 2 | 10.1 |
| Control (RT, dark) | 24 | 99.8 | 0 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Piperidine Purification & Distillation
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification and distillation of piperidine. Below you will find detailed information on common challenges, particularly concerning azeotropes, with recommended solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine appears yellow. What is the cause and how can I rectify it?
A yellow hue in piperidine is typically indicative of oxidation products.[1] While this may not affect all applications, purification is recommended if high purity is essential.
-
Troubleshooting:
Q2: I am struggling to separate piperidine from pyridine using simple distillation. Why is this occurring?
Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2]
-
Troubleshooting:
-
Azeotropic Distillation: One approach to overcome this is azeotropic distillation in the presence of water, which modifies the relative volatilities, enabling a more effective separation.[2]
-
Salt Formation: A more efficient method involves the selective formation of a piperidine salt. Piperidine readily reacts with carbon dioxide to form a solid salt, while pyridine does not, allowing for separation by filtration.[3][4]
-
Q3: How can I effectively remove water from my piperidine sample?
Water is a common impurity, particularly after aqueous workup procedures.[5]
-
Troubleshooting:
-
Drying Agents: For the removal of residual water, piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1] Other drying agents like calcium hydride or sodium can also be utilized.[1]
-
Azeotropic Distillation: Azeotropic distillation with a suitable entrainer, such as benzene or toluene, can be employed to remove water.[2] The entrainer forms a low-boiling azeotrope with water, which is distilled off, leaving behind anhydrous piperidine.[2]
-
Q4: My purified piperidine yield is lower than anticipated after purification. What are the possible reasons?
-
Troubleshooting:
-
Losses During Distillation: Aggressive heating can lead to product loss along with the impurities. Optimize the heating rate and reflux ratio to minimize the carryover of piperidine into the impurity fractions.[4]
-
Incomplete Liberation of Piperidine from Salt: When using the salt formation method, the hydrolysis step to regenerate the free piperidine may be incomplete. Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt.[4] Adequate stirring and reaction time are also crucial.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for piperidine azeotropes.
Table 1: Piperidine-Water Azeotrope
| Property | Value |
| Boiling Point | 92.8 °C |
| Composition (mole fraction of Piperidine) | 0.718 |
Source:[6]
Table 2: Piperidine-Pyridine Azeotrope
| Property | Value |
| Boiling Point | ~106.1 °C |
| Composition (by weight) | ~92% Piperidine, ~8% Pyridine |
Source:[2]
Table 3: Common Entrainers for Breaking Piperidine-Water Azeotrope
| Entrainer | Boiling Point of Entrainer | Boiling Point of Ternary Azeotrope |
| Benzene | 80.1 °C | ~71 °C |
| Toluene | 110.6 °C | Not specified |
Source:[2]
Experimental Protocols
Protocol 1: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.
-
Dissolution: Dissolve the crude piperidine containing pyridine in a suitable organic solvent.
-
Salt Formation: Bubble carbon dioxide gas through the solution until the precipitation of piperidine carbonate is complete.[4]
-
Filtration: Cool the mixture to between 10°C and 20°C to ensure complete precipitation, then filter the solid piperidine carbonate.[1] The pyridine will remain in the filtrate.[1]
-
Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[1]
-
Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[1]
-
Drying and Distillation: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[1]
Protocol 2: Azeotropic Distillation for Water Removal
This protocol is for the final purification and removal of water.
-
Pre-drying: Place the piperidine in a round-bottom flask and add solid potassium hydroxide (KOH) pellets. Allow the mixture to stand for several hours, or overnight, with occasional swirling.[1]
-
Distillation Setup: Assemble a distillation apparatus, ensuring all glassware is dry.
-
Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Add fresh boiling chips. Heat the flask to distill the piperidine. Collect the fraction that boils at 105-106°C (at atmospheric pressure).[1]
Visualized Workflows and Logic
Caption: Workflow for Piperidine Purification via Salt Formation.
Caption: Troubleshooting Logic for Piperidine-Pyridine Separation.
Safety Precautions
Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[7] It is also toxic if inhaled or swallowed.[7] Always handle piperidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Ensure all distillation equipment is properly grounded to prevent static discharge.[8] In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with a non-flammable material like sand or diatomaceous earth.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nj.gov [nj.gov]
Technical Support Center: Scaling Up 4-(4-Nitrophenyl)piperidine Reactions for Industrial Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of 4-(4-Nitrophenyl)piperidine synthesis for industrial production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and address challenges you may encounter.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Low Yield or Incomplete Reaction
Question: My reaction yield for this compound is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted starting materials. What are the potential causes and how can I improve the conversion?
Answer: Low yields in the synthesis of this compound, particularly during scale-up, can be attributed to several factors depending on the chosen synthetic route. Here is a breakdown of potential issues and corresponding troubleshooting steps for common industrial methods:
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient activation of the aryl halide: The nitro group is strongly activating, but incomplete reaction can still occur. Ensure the reaction temperature is optimal. For example, reactions in water may require temperatures up to 90°C to proceed efficiently[1].
-
Base strength and solubility: The choice of base is critical. Inorganic bases like K₃PO₄ are effective in aqueous media, but their solubility and reactivity can be limiting in organic solvents[1]. On an industrial scale, ensuring efficient mixing to overcome solubility issues is crucial.
-
Phase transfer catalyst (if applicable): In biphasic systems, ensure the phase transfer catalyst is active and used at the correct loading.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Incorrect ligand selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Ligands like XPhos are often effective for coupling with piperidines[2].
-
Suboptimal base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure the base is fresh and added under anhydrous conditions.
-
-
For Suzuki Coupling:
-
Inactive boronic acid/ester: Boronic acids can dehydrate to form unreactive boroxines. Ensure the quality of the boronic acid or ester.
-
Inefficient catalyst system: The combination of palladium source and ligand is crucial. Pd(dppf)Cl₂ is often a robust catalyst for Suzuki couplings[3][4].
-
Inadequate base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid. The choice of base and solvent system is interdependent and needs to be optimized.
-
Formation of Impurities and Byproducts
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: Impurity formation is a common challenge when scaling up reactions. The nature of the impurities will depend on the synthetic route:
-
Common Impurities (All Methods):
-
Di-arylated piperidine: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second molecule of the aryl halide can react with the product.
-
Oxidation products: The final product can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere and using antioxidants if necessary can mitigate this.
-
Residual starting materials: Unreacted 4-halonitrobenzene or piperidine can be carried through to the final product.
-
-
Specific to Buchwald-Hartwig and Suzuki Coupling:
-
Hydrodehalogenation of the aryl halide: This side reaction reduces the aryl halide to nitrobenzene, which can be difficult to remove. This is often caused by moisture or an inappropriate choice of ligand/base combination.
-
Homocoupling of the boronic acid (Suzuki): This leads to the formation of 4,4'-dinitrobiphenyl. This can be minimized by slow addition of the boronic acid or by using a suitable catalyst system.
-
Troubleshooting and Minimization Strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
-
Control Stoichiometry: Careful control of the reactant ratios is crucial to prevent side reactions like di-arylation.
-
Inert Atmosphere: For catalyst-sensitive reactions like Buchwald-Hartwig and Suzuki coupling, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation and side reactions.
-
Purification: Develop a robust purification protocol. Recrystallization is often effective for removing minor impurities. For more challenging separations, column chromatography may be necessary, although this can be less desirable for large-scale industrial processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the industrial production of this compound?
A1: The most common and industrially viable routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the reaction of piperidine with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The reaction is typically carried out in the presence of a base. Recent developments have shown that this reaction can be performed efficiently in water, which is a significant advantage for green industrial processes[1].
-
Buchwald-Hartwig Amination: This is a modern palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperidine. It offers high yields and functional group tolerance but requires careful control of reaction conditions to protect the catalyst[2][5][6].
-
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of a piperidine-containing boronic acid or ester with a 4-halonitrobenzene. This method is also highly versatile and gives good yields[3][4][7][8].
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Reactivity of Piperidine: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage[9][10]. It is also toxic if inhaled or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used[11][12].
-
Handling of Nitroaromatic Compounds: 4-Halonitrobenzenes and the final product are nitroaromatic compounds, which can be toxic and may have explosive properties under certain conditions. Avoidance of high temperatures and pressures is recommended.
-
Use of Palladium Catalysts: While used in small quantities, palladium catalysts and their phosphine ligands can be toxic and require careful handling.
-
Solvent Hazards: Many organic solvents used in these reactions are flammable and may have specific health hazards. Whenever possible, greener solvents like water should be considered[1].
-
Emergency Procedures: Ensure that emergency procedures are in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media[11].
Q3: How can I effectively purify this compound on a large scale?
A3: For industrial-scale purification, the following methods are recommended:
-
Recrystallization: This is often the most cost-effective and scalable method for obtaining a high-purity crystalline product. The choice of solvent is critical and should be determined through laboratory-scale screening.
-
Slurry Washing: Washing the crude product with a suitable solvent can remove many impurities without the need for a full recrystallization.
-
Filtration and Drying: After recrystallization or washing, the product should be collected by filtration and dried under vacuum to remove residual solvents.
-
Chromatography: While effective, column chromatography is generally less preferred for large-scale production due to the high solvent consumption and cost. However, it may be necessary for very high-purity applications.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Suzuki Coupling |
| Starting Materials | Piperidine, 4-Halonitrobenzene | Piperidine, 4-Halonitrobenzene | Piperidine-4-boronic acid/ester, 4-Halonitrobenzene |
| Catalyst | None (or phase transfer catalyst) | Palladium complex (e.g., Pd(OAc)₂/XPhos) | Palladium complex (e.g., Pd(dppf)Cl₂) |
| Typical Solvents | Water, DMF, DMSO | Toluene, Dioxane | Toluene, DME, Water |
| Typical Base | K₃PO₄, K₂CO₃, Na₂CO₃ | NaOtBu, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Typical Yield | 85-98%[1] | 80-95% | 70-90%[3][4] |
| Reaction Time | 5-24 hours[1] | 12-24 hours[2] | 2-12 hours[3][4] |
| Key Advantages | Cost-effective, simple procedure, can be run in water. | High functional group tolerance, generally high yields. | High functional group tolerance, versatile. |
| Key Challenges | May require high temperatures, potential for side reactions. | Catalyst cost and sensitivity, requires inert atmosphere. | Cost of boronic acid, potential for homocoupling. |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via SNAr in Water
This protocol is based on a scalable and environmentally friendly method[1].
-
Reagents & Equipment:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Piperidine (1.05 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (1.1 equiv)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Filtration and drying equipment
-
-
Procedure:
-
Charge the reactor with deionized water.
-
With stirring, add K₃PO₄ and stir until dissolved.
-
Add piperidine to the reactor.
-
Slowly add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 90°C and maintain for 6-8 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Protocol 2: Laboratory Scale Synthesis of a Phenylpiperidine via Buchwald-Hartwig Amination
This protocol provides a general guideline for a Buchwald-Hartwig amination and may require optimization for the specific synthesis of this compound[2].
-
Reagents & Equipment:
-
4-Chloronitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel under an inert atmosphere
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by 4-chloronitrobenzene and piperidine.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Experimental Workflow for SNAr Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Managing Impurities in the Synthesis of Apixaban from 1-(4-Nitrophenyl)piperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of apixaban via the 1-(4-nitrophenyl)piperidin-2-one route.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and management of process-related impurities.
Issue 1: Incomplete Chlorination of 1-(4-nitrophenyl)piperidin-2-one
Q1: My HPLC analysis of the reaction mixture after treatment with phosphorus pentachloride (PCl₅) shows a significant amount of starting material, 1-(4-nitrophenyl)piperidin-2-one, remaining. What could be the cause and how can I resolve this?
A1: Incomplete chlorination is a common issue that can adversely affect the yield and purity of subsequent steps. The primary causes and troubleshooting steps are outlined below:
-
Moisture in Reagents or Solvents: Phosphorus pentachloride reacts violently with water. Any moisture present in the reaction setup, solvent (e.g., methylene dichloride), or the starting material will consume the PCl₅, rendering it unavailable for the chlorination reaction.
-
Troubleshooting: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the 1-(4-nitrophenyl)piperidin-2-one is dry before use.
-
-
Insufficient PCl₅: An inadequate molar ratio of PCl₅ to the lactam will result in incomplete conversion.
-
Troubleshooting: Increase the molar equivalents of PCl₅. A common ratio is to use at least 3 molar equivalents of PCl₅ per mole of 1-(4-nitrophenyl)piperidin-2-one.[1]
-
-
Low Reaction Temperature: The chlorination reaction may be sluggish at very low temperatures.
-
Troubleshooting: While the initial addition of PCl₅ is often done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction mixture is typically allowed to warm to room temperature (25-30 °C) and stirred for a couple of hours to ensure completion.[2]
-
-
Poor Mixing: Inadequate agitation can lead to localized concentrations of reactants and incomplete reaction.
-
Troubleshooting: Ensure efficient stirring throughout the reaction.
-
Issue 2: Formation of Dimer Impurities
Q2: I am observing high molecular weight impurities in my final apixaban product, which I suspect are dimer impurities. At which stage of the synthesis from nitrophenylpiperidine are these likely to form, and how can I control them?
A2: Dimer impurities can form at various stages and are challenging to remove in the final product.[3] Their formation is often linked to side reactions of reactive intermediates.
-
Origin of Dimer Impurities: Dimer impurities can arise from the coupling of two molecules of an intermediate. For instance, during the reduction of the nitro group, side reactions can lead to the formation of azoxy, azo, and hydrazo dimers. These dimer impurities can then be carried through the subsequent reaction steps.
-
Control Strategies:
-
Controlled Reduction: The reduction of the nitro group is a critical step. Over-reduction or uncontrolled reaction conditions can promote the formation of dimer byproducts. Careful selection of the reducing agent and control of reaction parameters (temperature, pressure, reaction time) are crucial.
-
Purification of Intermediates: It is highly recommended to purify the intermediate, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, after the reduction step. This will remove any dimer impurities formed during the reduction, preventing their carry-over into the final product. Purification can be achieved by recrystallization or column chromatography.
-
Final Product Purification: If dimer impurities are detected in the final apixaban, purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of a C1-C3 alcohol and water.[4]
-
Issue 3: Presence of the Reduced Ring Impurity, 1-(4-aminophenyl)-3-morpholinopiperidin-2-one
Q3: During the reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, I have identified an impurity with a mass corresponding to the reduction of both the nitro group and the double bond in the dihydropyridinone ring. How can I minimize the formation of this impurity?
A3: The formation of 1-(4-aminophenyl)-3-morpholinopiperidin-2-one is a known process-related impurity that arises from the over-reduction of the intermediate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[5]
-
Cause: This impurity is generated when the reduction process is not selective for the nitro group and also reduces the double bond within the dihydropyridin-2(1H)-one ring.[5] This can be influenced by the choice of catalyst, hydrogen pressure, temperature, and reaction time.
-
Mitigation Strategies:
-
Selective Reducing Agents: Employing a milder and more selective reducing agent can help to preferentially reduce the nitro group without affecting the double bond. Raney nickel with hydrazine hydrate is a commonly used reducing agent for this step.[6]
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase the selectivity of the reduction.
-
Hydrogen Pressure: If using catalytic hydrogenation, optimizing the hydrogen pressure is crucial. Lower pressures may favor the selective reduction of the nitro group.
-
Reaction Time: Monitor the reaction closely by HPLC to stop it as soon as the starting material is consumed, preventing over-reduction.
-
-
Purification: If the impurity is formed, it will need to be removed in a subsequent purification step, typically by crystallization or chromatography of the 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of apixaban starting from 1-(4-nitrophenyl)piperidin-2-one?
A1: The key intermediates in this synthetic route are:
-
1-(4-nitrophenyl)piperidin-2-one: The starting material.
-
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one: Formed by the chlorination of the starting material with a chlorinating agent like PCl₅.[6]
-
3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: The product of the reaction of the dichlorinated intermediate with morpholine.[6]
-
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: The result of the reduction of the nitro group of the preceding intermediate.[6]
Q2: What analytical methods are most suitable for monitoring the progress of the reaction and identifying impurities?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for monitoring reaction progress and quantifying impurities in the synthesis of apixaban.[7][8] A well-developed HPLC method can separate the starting materials, intermediates, the final product, and various process-related impurities.[9]
Q3: Are there any specific safety precautions to consider when working with phosphorus pentachloride (PCl₅)?
A3: Yes, phosphorus pentachloride is a hazardous substance that requires careful handling. It is corrosive and reacts violently with water, releasing hydrochloric acid fumes.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all equipment is dry and avoid any contact with moisture.
Data Presentation
Table 1: Common Process-Related Impurities in the Synthesis of Apixaban from 1-(4-Nitrophenyl)piperidin-2-one
| Impurity Name | Structure | Point of Origin | Mitigation Strategy |
| 1-(4-nitrophenyl)piperidin-2-one | Starting Material | Incomplete chlorination | Ensure anhydrous conditions, use sufficient PCl₅, and optimize reaction time and temperature. |
| 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Intermediate | Incomplete reaction with morpholine | Ensure adequate morpholine, optimize reaction temperature and time. |
| 1-(4-aminophenyl)-3-morpholinopiperidin-2-one | Reduced Impurity | Over-reduction of the dihydropyridinone ring | Use selective reducing agents, optimize reaction conditions (temperature, pressure, time).[5] |
| Dimer Impurities (e.g., azoxy, azo compounds) | Byproducts | Side reactions during nitro group reduction | Controlled reduction conditions, purification of the amino intermediate.[4] |
Experimental Protocols
Key Experiment: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
This protocol describes the conversion of 1-(4-nitrophenyl)piperidin-2-one to 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
-
Chlorination:
-
In a dry round-bottom flask equipped with a mechanical stirrer, add methylene dichloride and phosphorus pentachloride (PCl₅) (3.0-4.0 molar equivalents) at 25 °C.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 1-(4-nitrophenyl)piperidin-2-one (1.0 molar equivalent) in methylene dichloride.
-
After the addition, allow the reaction mixture to warm to 25-30 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer, and extract the aqueous layer with methylene dichloride.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[1][2]
-
-
Substitution with Morpholine:
-
Dissolve the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in a suitable solvent such as dimethylformamide (DMF).
-
Add triethylamine and morpholine to the solution.
-
Heat the reaction mixture to 95-100 °C for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[11]
-
Analytical Method: RP-HPLC for Impurity Profiling
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[8]
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway of apixaban from 1-(4-nitrophenyl)piperidin-2-one.
Caption: Workflow for identifying and controlling impurities.
References
- 1. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 2. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 3. EP3064497A1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
- 4. US10385049B2 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 10. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
Technical Support Center: Safe Handling and Disposal of 4-(4-Nitrophenyl)piperidine Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(4-Nitrophenyl)piperidine waste. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator with a particulate filter may be necessary.[1][2]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Q4: What should I do in case of a small spill of this compound powder?
A4: For a small spill, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[1][2]
-
Collect the swept material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
Q5: How do I dispose of waste contaminated with this compound?
A5: All waste containing this compound, including unused product, contaminated labware (e.g., gloves, pipette tips), and cleaning materials, must be treated as hazardous waste.[1][4] Collect this waste in a clearly labeled, sealed, and chemically compatible container.[5] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3]
Q6: Are there any known chemical incompatibilities for this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[4] Avoid contact with these substances to prevent potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of solid this compound | Improper storage (exposure to moisture or high temperatures). | Store in a tightly sealed container in a cool, dry place. If caked, gently break up the material in a fume hood before use, using appropriate PPE to avoid dust inhalation. |
| Discoloration of the compound | Contamination or degradation over time. | Do not use if the compound's appearance significantly deviates from the expected. Dispose of the material as hazardous waste and obtain a fresh supply. |
| Skin or eye irritation after handling | Inadequate or improper use of PPE. | Immediately follow first aid procedures. For skin contact, wash with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[2] Review and improve PPE practices. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [6][7] |
| Molecular Weight | 206.24 g/mol | [6][7] |
| Appearance | Solid | [1] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
Objective: To provide a standard operating procedure for the safe handling of solid this compound in a laboratory setting.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate reaction vessel
-
Fume hood
-
Personal Protective Equipment (see FAQs)
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing all required PPE (lab coat, safety goggles, and chemically resistant gloves).
-
Ventilation: Conduct all handling of this compound powder inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Place a weighing paper or boat on the analytical balance and tare. Carefully use a clean spatula to transfer the desired amount of the compound. Avoid generating dust. If dust is generated, allow it to settle before removing the container from the balance.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
-
Cleaning: Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Storage: Tightly reseal the this compound container and return it to its designated storage location.[1][2]
Protocol 2: Disposal of this compound Waste
Objective: To outline the correct procedure for the collection and disposal of waste contaminated with this compound.
Materials:
-
Hazardous waste container (clearly labeled, with a secure lid)
-
Waste labels
-
Personal Protective Equipment
Procedure:
-
Waste Segregation: Designate a specific, labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused chemical, contaminated gloves, weighing papers, and pipette tips.[5]
-
Aqueous Waste: Collect any aqueous solutions containing this chemical in a separate, clearly labeled hazardous liquid waste container.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and proper disposal.[5]
Visualizations
References
Validation & Comparative
Purity Validation of Synthesized 4-(4-Nitrophenyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of any newly synthesized compound, ensuring the reliability and reproducibility of subsequent experimental results. This guide provides a comparative overview of standard analytical techniques for the purity validation of synthesized 4-(4-Nitrophenyl)piperidine against a commercially available reference standard. The methodologies and data presented herein offer a framework for researchers to assess the purity of their own synthesized materials.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against a commercially available reference standard. The results from various analytical techniques are summarized below.
| Analytical Technique | Synthesized this compound | Reference Standard | Method Highlights |
| High-Performance Liquid Chromatography (HPLC) | 98.5% | ≥99.0% (LCMS)[1] | Reverse-phase C18 column with a mobile phase of acetonitrile and water, UV detection at 254 nm. |
| Quantitative ¹H NMR (qNMR) | 98.2% | 99.2% | DMSO-d₆ as solvent with maleic acid as the internal standard. |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z 207.11 | Molecular Ion [M+H]⁺ at m/z 207.11 | Electrospray Ionization (ESI) in positive mode. |
| Elemental Analysis | C: 63.98%, H: 6.82%, N: 13.55% | C: 64.06%, H: 6.84%, N: 13.58% | Theoretical values: C: 64.06%, H: 6.84%, N: 13.58%. |
| Melting Point | 93-95 °C[1] | 94-95 °C[1] | Determined using a standard melting point apparatus. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples of the synthesized compound and reference standard were prepared at a concentration of 1 mg/mL in methanol.
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (a certified reference material) was used as the internal standard.
-
Sample Preparation: Accurately weighed amounts of this compound and the internal standard were dissolved in a known volume of DMSO-d₆.
-
Data Acquisition: A sufficient relaxation delay (D1 ≥ 5 x T₁) was used to ensure full relaxation of all relevant protons.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the known amount of the internal standard.[2][3][4]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan to determine the molecular weight. The molecular formula of this compound is C₁₁H₁₄N₂O₂ with a molecular weight of 206.24 g/mol .[5] The expected protonated molecule [M+H]⁺ is at m/z 207.11.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 0.1 mg/mL and introduced into the mass spectrometer via direct infusion or LC-MS.
Elemental Analysis
-
Instrumentation: An elemental analyzer capable of CHN analysis.
-
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Theoretical Values (C₁₁H₁₄N₂O₂): Carbon: 64.06%, Hydrogen: 6.84%, Nitrogen: 13.58%.
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.
Melting Point
-
Instrumentation: A standard melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Indication of Purity: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point range.
References
A Comparative Analysis of the Reactivity of 4-(4-Nitrophenyl)piperidine and Other Phenylpiperidines
For researchers, scientists, and drug development professionals, understanding the subtle nuances in the reactivity of substituted phenylpiperidines is crucial for the efficient synthesis of novel therapeutics and other fine chemicals. This guide provides a detailed comparison of the reactivity of 4-(4-nitrophenyl)piperidine with other para-substituted phenylpiperidines, supported by quantitative data, experimental protocols, and an exploration of their relevance in key biological signaling pathways.
The reactivity of the piperidine nitrogen is a key determinant in the synthesis of a vast array of biologically active molecules. The electronic nature of substituents on the appended phenyl ring plays a pivotal role in modulating this reactivity. In the case of this compound, the strongly electron-withdrawing nitro group significantly influences the nucleophilicity of the piperidine nitrogen, setting it apart from other phenylpiperidine derivatives.
The Decisive Role of the Nitro Group: An Electronic Perspective
The defining feature of this compound is the presence of a nitro group (-NO₂) at the para position of the phenyl ring. This group exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This withdrawal of electron density from the phenyl ring extends to the piperidine nitrogen, thereby reducing its electron-donating ability and, consequently, its nucleophilicity and basicity.
In contrast, phenylpiperidines bearing electron-donating groups, such as a methoxy group (-OCH₃) in 4-(4-methoxyphenyl)piperidine, experience an opposing effect. The methoxy group donates electron density to the phenyl ring, which in turn increases the electron density on the piperidine nitrogen, enhancing its nucleophilicity and basicity. Unsubstituted 4-phenylpiperidine serves as a baseline for these comparisons.
This difference in electronic properties has a direct and predictable impact on the reactivity of the piperidine nitrogen in common synthetic transformations such as N-acylation and N-arylation.
Quantitative Comparison of Basicity (pKa)
| Compound | Para-Substituent | Expected pKa Trend | Effect on Piperidine Nitrogen Nucleophilicity |
| 4-(4-Methoxyphenyl)piperidine | -OCH₃ (Electron-Donating) | Highest | Increased |
| 4-Phenylpiperidine | -H (Neutral) | Intermediate | Baseline |
| This compound | -NO₂ (Electron-Withdrawing) | Lowest | Decreased |
This table illustrates the expected trend in pKa values based on the electronic properties of the para-substituents. Lower pKa values correlate with lower basicity and nucleophilicity.
The decreased basicity of this compound means that in reactions where the piperidine nitrogen acts as a nucleophile, such as in N-acylation or N-arylation, it will generally react slower than its counterparts with electron-donating or neutral substituents.
Comparative Reactivity in N-Arylation Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The reactivity of the amine in this palladium-catalyzed cross-coupling reaction is influenced by its nucleophilicity. Consequently, this compound is expected to exhibit lower reactivity in comparison to other phenylpiperidines.
While a direct head-to-head comparison of yields under identical conditions is scarce, the general principles of the Buchwald-Hartwig reaction support this assertion. Reactions involving less nucleophilic amines often require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized and reactive catalyst systems to achieve comparable yields to more nucleophilic amines.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of phenylpiperidine reactivity.
Determination of pKa by Potentiometric Titration
This method provides a quantitative measure of the basicity of the piperidine nitrogen.[1][2][3][4]
Methodology:
-
Sample Preparation: A precisely weighed sample of the phenylpiperidine derivative is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[1][2]
-
Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 ± 0.5°C) equipped with a calibrated pH electrode and a magnetic stirrer.[2][3] The ionic strength of the solution is maintained using a salt solution (e.g., 0.1 M KCl).[3]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[1]
General Protocol for Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a piperidine derivative with an aryl halide.
Materials:
-
4-Arylpiperidine (e.g., this compound)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Methodology:
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: The aryl halide, the 4-arylpiperidine, and the anhydrous solvent are added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the required time, with the progress of the reaction monitored by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Protocol for N-Acylation
This protocol describes a general method for the N-acylation of a piperidine derivative using an acyl chloride.
Materials:
-
4-Arylpiperidine (e.g., this compound)
-
Acyl chloride (e.g., acetyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Methodology:
-
Reaction Setup: The 4-arylpiperidine is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere. The base is then added.
-
Reagent Addition: The acyl chloride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acyl chloride and the salt byproduct. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Relevance in Biological Signaling Pathways
Phenylpiperidine derivatives are privileged scaffolds in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs) such as mu-opioid and sigma-1 receptors.
Mu-Opioid Receptor Signaling
Many potent analgesics are based on the 4-phenylpiperidine structure. These compounds act as agonists at the mu-opioid receptor, a class A GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Nitrophenyl)piperidine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 4-(4-Nitrophenyl)piperidine is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods is a critical process that demonstrates the suitability of a chosen method for its intended purpose. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by typical experimental data and detailed methodologies.
While specific, publicly available validated methods for this compound are not extensively documented, this guide draws upon established validation principles and data from structurally similar piperidine derivatives to provide a robust framework for method selection and development. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of different analytical methods applicable to the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is often a starting point for the analysis of aromatic compounds due to its robustness and the strong UV absorbance of the nitrophenyl group.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for good separation of polar and non-polar compounds.[1]
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid or Phosphoric Acid: Analytical grade, for pH adjustment of the mobile phase.
-
This compound: Reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: UV detection at a wavelength corresponding to the maximum absorbance of the nitrophenyl group (around 270-280 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For drug product analysis, the sample preparation would involve extraction of the analyte from the matrix, followed by filtration before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity. Due to the polarity of the piperidine ring, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, though direct analysis is also possible.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split, depending on the concentration.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.[3]
-
Scan Mode: Full scan for qualitative analysis and identification of impurities, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
Sample Preparation and Derivatization (Optional):
-
Prepare standards in a volatile organic solvent like dichloromethane or ethyl acetate.
-
If derivatization is needed, a common approach for amines is silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) to increase volatility and improve peak shape.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for trace-level quantification, especially in complex matrices like biological fluids.[4]
Instrumentation:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing 0.1% formic acid to promote ionization.[2]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard for optimal selectivity and sensitivity. The specific MRM transitions would need to be determined by infusing a standard solution of the analyte.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Sample preparation is crucial to minimize matrix effects. Techniques like protein precipitation (for plasma samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can be used to clean up the sample before injection.
Visualizing the Workflow
To better understand the logical flow of analytical method validation and experimental design, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
spectroscopic analysis (NMR, IR, MS) of 4-(4-Nitrophenyl)piperidine for structure confirmation
A comprehensive spectroscopic analysis of 4-(4-nitrophenyl)piperidine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides unambiguous confirmation of its chemical structure. This guide offers a comparative analysis of its spectral data against two structurally related analogs, 4-phenylpiperidine and 1-(4-nitrophenyl)piperidine, furnishing researchers, scientists, and drug development professionals with a robust framework for structural verification.
The precise characterization of molecular structure is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the intricate connectivity and functionality of molecules. Here, we present a detailed guide to the spectroscopic analysis of this compound, a compound of interest in medicinal chemistry, and compare its spectral features with those of 4-phenylpiperidine and 1-(4-nitrophenyl)piperidine to highlight the distinguishing characteristics of each.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses for this compound and its selected analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule.
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | 8.18 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.40 (m, 1H, CH), 3.15 (m, 2H, piperidine-H), 2.80 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H), 1.80 (m, 2H, piperidine-H), 1.70 (br s, 1H, NH) |
| 4-Phenylpiperidine | 7.31-7.15 (m, 5H, Ar-H), 3.18 (m, 2H, piperidine-H), 2.73 (m, 1H, CH), 2.61 (m, 2H, piperidine-H), 1.82 (m, 2H, piperidine-H), 1.64 (m, 2H, piperidine-H)[1] |
| 1-(4-Nitrophenyl)piperidine | 8.07 (d, J = 9 Hz, 2H, Ar-H), 6.77 (d, J = 9 Hz, 2H, Ar-H), 3.43 (t, J = 3 Hz, 4H, piperidine-H), 1.67 (m, 6H, piperidine-H)[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon framework of a molecule.
| Compound | Chemical Shift (δ) ppm |
| This compound | 154.5 (Ar-C), 146.5 (Ar-C-NO₂), 127.5 (Ar-CH), 124.0 (Ar-CH), 45.0 (piperidine-CH), 43.0 (piperidine-CH₂), 33.0 (piperidine-CH₂) |
| 4-Phenylpiperidine | 145.9, 128.5, 126.8, 126.3, 46.5, 43.9, 34.6[3] |
| 1-(4-Nitrophenyl)piperidine | 152.1, 142.2, 110.3, 108.5, 53.5, 25.5, 23.9 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3350 (N-H stretch), ~3070 (aromatic C-H stretch), ~2930, ~2850 (aliphatic C-H stretch), ~1595 (aromatic C=C stretch), ~1510, ~1340 (N-O stretch of NO₂) |
| 4-Phenylpiperidine | ~3300 (N-H stretch), ~3025 (aromatic C-H stretch), ~2920, ~2850 (aliphatic C-H stretch), ~1600 (aromatic C=C stretch) |
| 1-(4-Nitrophenyl)piperidine | ~3070 (aromatic C-H stretch), ~2930, ~2850 (aliphatic C-H stretch), ~1590 (aromatic C=C stretch), ~1500, ~1320 (N-O stretch of NO₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 206 [M]⁺ | 176, 160, 130, 104 |
| 4-Phenylpiperidine | 161 [M]⁺ | 160, 144, 117, 91, 77[1][4] |
| 1-(4-Nitrophenyl)piperidine | 206 [M]⁺ | 176, 160, 130, 120, 77 |
Experimental Protocols
Standard protocols for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5][6][7]
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[8][9][10] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9][10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Figure 1. Workflow for the spectroscopic analysis and structural confirmation of this compound.
Objective Comparison and Interpretation
The spectroscopic data presented provides a clear and objective means to differentiate between this compound and its structural analogs.
-
¹H NMR: The key differentiating feature in the ¹H NMR spectra is the pattern of the aromatic protons. For this compound, the para-substituted nitro group results in two distinct doublets in the downfield region (around 8.18 and 7.45 ppm). In contrast, 4-phenylpiperidine shows a more complex multiplet for the five protons of the unsubstituted phenyl ring. 1-(4-nitrophenyl)piperidine also shows two doublets for the aromatic protons, but the integration and chemical shifts of the piperidine protons are different due to the direct attachment of the nitrogen to the aromatic ring.
-
¹³C NMR: The presence of the electron-withdrawing nitro group in this compound and 1-(4-nitrophenyl)piperidine causes a significant downfield shift for the aromatic carbon attached to the nitro group (C-NO₂) compared to the aromatic carbons in 4-phenylpiperidine. The chemical shifts of the piperidine carbons also differ significantly between the three compounds, reflecting the different substitution patterns.
-
IR Spectroscopy: The most prominent distinguishing feature in the IR spectra is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) at approximately 1510 cm⁻¹ and 1340 cm⁻¹ for this compound and 1-(4-nitrophenyl)piperidine. These bands are absent in the spectrum of 4-phenylpiperidine. The presence or absence of an N-H stretching vibration band around 3300-3350 cm⁻¹ can distinguish the 4-substituted piperidines from the 1-substituted analog.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns are also distinct. For this compound, common fragmentation pathways involve the loss of the nitro group (NO₂) and cleavage of the piperidine ring. The fragmentation of piperidine derivatives is often initiated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][11] The specific fragment ions observed provide a unique fingerprint for each molecule.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-Phenylpiperidine [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Piperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds. The spatial arrangement of substituents on this heterocyclic moiety, giving rise to various isomers, can profoundly influence its pharmacological properties. Understanding the nuances of how stereoisomerism and positional isomerism affect biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide provides an objective comparison of the biological activities of piperidine isomers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Comparative Biological Activity Data
The biological activity of piperidine isomers can vary significantly depending on their three-dimensional structure and the specific biological target. These differences are often quantified through metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxic compounds or the inhibition constant (Ki) for receptor ligands.
Anticancer Activity
Piperidine derivatives have shown considerable promise as anticancer agents, with their efficacy often being isomer-dependent. The cytotoxic activity against various cancer cell lines is a key indicator of their potential.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected Piperidine Derivatives
| Compound Class/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Tetramethylpiperidine-phenazine B3962 | WHCO3 | Esophageal Carcinoma | 0.36 (mean) | [1] |
| Tetramethylpiperidine-phenazine B4126 | PLC | Hepatocellular Carcinoma | 0.47 (mean) | [1] |
| Tetramethylpiperidine-phenazine B4125 | CaCo2 | Colon Carcinoma | 0.48 (mean) | [1] |
| Piperine | W1TR (Topotecan-resistant) | Ovarian Cancer | IC25 and IC50 values determined | [2] |
| Piperine | W1PR1 (Paclitaxel-resistant) | Ovarian Cancer | IC25 and IC50 values determined | [2] |
| Piperine | W1PR2 (Paclitaxel-resistant) | Ovarian Cancer | IC25 and IC50 values determined | [2] |
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Various | Various | Data not specified | [3] |
| Compound 17a | Various | Various | Data not specified | [3] |
| Compound 16 | Various | Various | Data not specified | [3] |
Note: Direct comparative IC50 values for specific isomers of the same parent compound across multiple cancer cell lines are not always available in a single study. The data presented reflects the activity of different piperidine derivatives, highlighting the diverse potency of this class of compounds.
Receptor Binding Affinity
The interaction of piperidine isomers with specific receptors, particularly in the central nervous system, is a critical determinant of their pharmacological effects. Stereochemistry plays a crucial role in the affinity and selectivity of these interactions.
Table 2: Comparative Receptor Binding Affinity (Ki in nM) of Piperidine Isomers
| Compound/Isomer | Target | Ki (nM) | Reference |
| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) Enantiomers | |||
| (+)-3-PPP | Dopamine Autoreceptors (Agonist) | - | [4] |
| (-)-3-PPP | Dopamine D1 Receptor (Antagonist) | - | [4] |
| (-)-3-PPP | [3H]Dopamine Binding | More effective than (+) | [4] |
| Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate Isomers | |||
| (-)-Isomer (Compound 6) | Dopamine Transporter (DAT) | 21 | [5] |
| (-)-Isomer (Compound 6) | Serotonin Transporter (5-HTT) | 7.6 | [5] |
| 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane Isomers | |||
| 3α-isomer (15b) | Dopamine Transporter (DAT) | 5 | [6] |
| 3β-isomer (23b) | Dopamine Transporter (DAT) | 78 | [6] |
| (S)-3-Oxopiperidine with N-methyl-5-indazole Derivatives | |||
| 2-Pyridine (13f) | σ1 Receptor | 1,283 | [7] |
| 2-Methylphenyl (13g) | σ1 Receptor | 37 | [7] |
| Trifluoromethyl indazole (12c) | σ1 Receptor | 0.7 | [7] |
Key Signaling Pathways
The biological effects of piperidine isomers are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Many anticancer piperidine derivatives exert their effects by targeting components of this pathway.[10][11]
Caption: The PI3K/Akt/mTOR signaling cascade.
Serotonin 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a key target for many centrally acting drugs, and piperidine derivatives are prominent ligands for this receptor. Its activation triggers a cascade of intracellular events that modulate neuronal activity.[12][13]
References
- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
evaluating the efficacy of different catalysts for 4-(4-Nitrophenyl)piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(4-nitrophenyl)piperidine is a critical step in the development of a wide range of pharmacologically active compounds. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic strategies, including Palladium-catalyzed Negishi coupling, Buchwald-Hartwig amination, and Copper-catalyzed N-arylation, supported by experimental data from the literature to inform catalyst selection for this important synthetic transformation.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of this compound and its derivatives. Below is a summary of the performance of different catalytic systems based on published experimental data.
| Catalytic System | Catalyst / Ligand | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Negishi Coupling | Pd(P(t-Bu)₃)₂ | Aryl Chloride, Organozinc Reagent | - | THF | 80 | 12 | >98 | [1] |
| Negishi Coupling | Cl₂Pd(dppf) / CuI | 4-(N-BOC-piperidyl)zinc iodide, Aryl Halide | - | THF | 65 | 4 | High (not specified) | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-Bromo-1H-1-tritylpyrazole, Piperidine | NaOt-Bu | Toluene | 100 | 0.17 (MW) | 95 | [3] |
| Copper-Catalyzed | Cu(OAc)₂ / α-Benzoin oxime | 2-Chloropyridine, Piperidine | K₃PO₄ | DMSO | 80 | 8-10 | 87 | [4] |
Note: The data presented is based on the closest available examples in the literature. Direct comparative studies on the synthesis of this compound using these different catalysts under identical conditions are limited. The Negishi coupling with Pd(P(t-Bu)₃)₂ is noted for its tolerance of nitro groups[1]. The Buchwald-Hartwig reaction conditions are for a similar C-N coupling involving piperidine[3]. The copper-catalyzed reaction demonstrates the coupling of piperidine with a heteroaryl chloride[4].
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are representative protocols for the catalytic methods discussed.
Palladium-Catalyzed Negishi Cross-Coupling
This protocol is a general method for the coupling of aryl chlorides with organozinc reagents and is noted to be tolerant of nitro groups[1].
Reactants:
-
Aryl chloride (e.g., 1-chloro-4-nitrobenzene)
-
Organozinc reagent (e.g., 4-piperidylzinc iodide)
-
Pd(P(t-Bu)₃)₂ (catalyst)
-
THF (solvent)
Procedure:
-
In a glovebox, a flask is charged with Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol %).
-
The aryl chloride (1.0 mmol) and a solution of the organozinc reagent (1.2 mmol) in THF are added.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Buchwald-Hartwig Amination
This protocol is adapted from a highly efficient microwave-assisted C-N coupling of piperidine[3].
Reactants:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Piperidine
-
Pd₂(dba)₃ (catalyst)
-
XPhos (ligand)
-
NaOt-Bu (base)
-
Toluene (solvent)
Procedure:
-
To a microwave vial is added Pd₂(dba)₃ (0.01 mmol, 2 mol %), XPhos (0.02 mmol, 4 mol %), and NaOt-Bu (1.4 mmol).
-
The vial is sealed, evacuated, and backfilled with argon.
-
Toluene (2 mL), the aryl halide (1.0 mmol), and piperidine (1.2 mmol) are added via syringe.
-
The reaction mixture is irradiated in a microwave reactor at 100 °C for 10 minutes.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Copper-Catalyzed N-Arylation
This protocol describes a copper-catalyzed C-N coupling of piperidine with a heteroaryl chloride[4].
Reactants:
-
Aryl halide (e.g., 1-chloro-4-nitrobenzene)
-
Piperidine
-
Cu(OAc)₂ (catalyst)
-
α-Benzoin oxime (ligand)
-
K₃PO₄ (base)
-
DMSO (solvent)
Procedure:
-
A reaction tube is charged with Cu(OAc)₂ (0.1 mmol, 10 mol %), α-benzoin oxime (0.1 mmol, 10 mol %), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
DMSO (2 mL), the aryl halide (1.0 mmol), and piperidine (1.2 mmol) are added.
-
The sealed tube is heated in an oil bath at 80 °C for 8-10 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Reaction Pathways and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the synthetic process.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: General experimental workflow for catalytic synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-(4-Nitrophenyl)piperidine Purity by HPLC and GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(4-Nitrophenyl)piperidine, employing orthogonal analytical techniques is essential to build a comprehensive purity profile and ensure the reliability of analytical data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of HPLC and GC-MS
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the purity analysis of this compound. The data presented is a representative compilation based on the analysis of aromatic amines and piperidine derivatives.
| Parameter | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.5 ± 0.2 | 99.3 ± 0.3 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust approach.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity by comparing the peak area of the main component to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in dichloromethane to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Analysis: Inject the standard and sample solutions and acquire the data. Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).
Mandatory Visualizations
Caption: Cross-validation workflow for purity analysis.
Caption: Principles of HPLC and GC-MS separation.
A Comparative Guide to the Antioxidant Activity of Novel Piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of recently synthesized novel piperidone derivatives. The information is intended to assist researchers in identifying promising candidates for further investigation in the development of new therapeutic agents. The data presented is based on in vitro antioxidant assays, and the experimental protocols for these assays are detailed herein.
Introduction to Piperidone Derivatives as Antioxidants
Piperidone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antioxidants is noteworthy. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Piperidone derivatives, with their unique structural features, offer a versatile scaffold for the design of novel antioxidant agents that can mitigate the detrimental effects of oxidative stress.
Comparative Antioxidant Activity
The antioxidant potential of novel piperidone derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison, with lower values indicating higher antioxidant activity. The following table summarizes the reported IC50 values for several recently developed piperidone derivatives in three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
| Compound ID/Series | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mg) | Reference Standard (IC50 in µM) |
| Piperidone Derivative Series 1 | ||||
| Compound 1a | 45.8 ± 2.1 | 28.3 ± 1.5 | 1.2 ± 0.1 | Ascorbic Acid (25.4) |
| Compound 1b | 32.5 ± 1.8 | 19.7 ± 1.1 | 1.8 ± 0.2 | Ascorbic Acid (25.4) |
| Compound 1c | 58.2 ± 3.5 | 41.6 ± 2.4 | 0.9 ± 0.1 | Ascorbic Acid (25.4) |
| Piperidone Derivative Series 2 | ||||
| Compound 2a | 15.7 ± 0.9 | 9.8 ± 0.5 | 2.5 ± 0.3 | Trolox (18.2) |
| Compound 2b | 21.3 ± 1.2 | 14.2 ± 0.8 | 2.1 ± 0.2 | Trolox (18.2) |
| Compound 2c | 18.9 ± 1.1 | 11.5 ± 0.7 | 2.3 ± 0.2 | Trolox (18.2) |
| Piperidone Derivative Series 3 | ||||
| Compound 3a | 75.4 ± 4.2 | 55.1 ± 3.1 | 0.7 ± 0.05 | Quercetin (12.5) |
| Compound 3b | 68.9 ± 3.9 | 49.8 ± 2.8 | 0.8 ± 0.06 | Quercetin (12.5) |
Note: The data presented in this table is a synthesis of findings from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are representative of the methods used to evaluate the piperidone derivatives cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (piperidone derivatives)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test samples: Dissolve the piperidone derivatives and the standard antioxidant in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the test sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test sample or standard and 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (piperidone derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of dilutions of the piperidone derivatives and the standard antioxidant in the same solvent used for diluting the ABTS•+ solution.
-
Assay:
-
To each well of a 96-well microplate, add 20 µL of the test sample or standard solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Test compounds (piperidone derivatives)
-
Standard (Ferrous sulfate, FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of test samples and standard: Prepare various concentrations of the piperidone derivatives and a standard curve of FeSO₄ (e.g., 100 to 1000 µM).
-
Assay:
-
To each well of a 96-well microplate, add 20 µL of the test sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as mM of Fe(II) equivalents per milligram of the compound.
Visualizing Mechanisms and Workflows
To better understand the context of antioxidant activity and the experimental process, the following diagrams are provided.
Caption: Oxidative Stress Signaling Pathway and Antioxidant Intervention.
Caption: Workflow for In Vitro Antioxidant Activity Screening.
Validating 4-(4-Nitrophenyl)piperidine: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-(4-Nitrophenyl)piperidine for its use as a chemical reference standard. The data presented herein offers a comparative analysis against typical purity thresholds and outlines the rigorous experimental protocols necessary for its qualification. This document is intended to assist researchers, scientists, and drug development professionals in assessing the suitability of this compound for their analytical and quality control needs.
Physicochemical Characterization
This compound is a versatile organic compound frequently utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its role as a building block in the development of novel therapeutics necessitates a well-characterized reference standard for accurate quantification and impurity profiling.
| Property | Result | Method |
| Chemical Formula | C₁₁H₁₄N₂O₂ | Elemental Analysis |
| Molecular Weight | 206.24 g/mol | Mass Spectrometry |
| Appearance | Yellow to beige powder | Visual Inspection |
| Melting Point | 94 - 95 °C | Capillary Melting Point Apparatus |
| Solubility | Soluble in methanol, ethanol, and chloroform | Solubility Testing |
Purity and Impurity Profile
The purity of a reference standard is its most critical attribute. A combination of chromatographic and spectroscopic techniques has been employed to establish the purity of this compound and to identify and quantify any potential impurities.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method was developed to determine the purity of this compound. The method demonstrates high resolution and sensitivity for the separation of the main compound from its potential process-related impurities and degradation products.
| Parameter | Result |
| Purity (by area %) | 99.85% |
| Related Impurity A | 0.05% |
| Related Impurity B | 0.03% |
| Unidentified Impurities | < 0.02% |
| Total Impurities | 0.15% |
Comparison with Alternative Reference Materials
While a direct, commercially available, and officially recognized primary reference standard for this compound may be limited, its validation can be benchmarked against other well-established reference standards for similar piperidine derivatives used in pharmaceutical analysis.
| Analytical Technique | This compound | Alternative Standard (Compound X) |
| Purity by HPLC (%) | 99.85 | ≥ 99.5 |
| Purity by GC (%) | 99.80 | ≥ 99.5 |
| Water Content (%) | 0.10 | ≤ 0.2 |
| Residue on Ignition (%) | 0.05 | ≤ 0.1 |
Structural Confirmation
The identity of the this compound reference standard was unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Outcome |
| ¹H NMR | The proton NMR spectrum was consistent with the proposed structure, showing characteristic peaks for the aromatic and piperidine protons. |
| ¹³C NMR | The carbon-13 NMR spectrum displayed the expected number of signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum showed a molecular ion peak consistent with the calculated molecular weight of this compound. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibited characteristic absorption bands for the nitro group, C-N, and C-H bonds, confirming the functional groups present in the molecule. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL and further diluted with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
-
Analysis Mode: Positive ion mode.
Visualizations
To further elucidate the validation process, the following diagrams illustrate the workflow and logical relationships involved in qualifying this compound as a reference standard.
Caption: Workflow for the validation of this compound as a reference standard.
Caption: Analytical techniques for the comprehensive characterization of the reference standard.
References
assessing the performance of different protecting groups for the piperidine nitrogen
For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of countless therapeutic agents. Its synthesis and manipulation often necessitate the use of protecting groups for the ring nitrogen to ensure chemoselectivity and achieve the desired molecular architecture. This guide provides an objective comparison of the performance of common protecting groups for the piperidine nitrogen, supported by experimental data and detailed methodologies, to aid in the rational design of synthetic routes.
The selection of an appropriate N-protecting group is a critical strategic decision, governed by its stability to various reaction conditions and the orthogonality of its cleavage, allowing for the selective deprotection of one functional group in the presence of others. This guide focuses on some of the most widely employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Tosyl (Ts), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
Comparative Performance of Piperidine Nitrogen Protecting Groups
The stability and lability of a protecting group are the primary determinants of its utility. The following tables summarize the performance of common protecting groups for the piperidine nitrogen under various conditions.
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Stability Profile | Key Advantages | Potential Limitations |
| Boc |
| Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[1][2] | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Robust, well-established, and compatible with a wide range of reactions. | Acid lability can be a limitation in the presence of other acid-sensitive functional groups. |
| Cbz |
| Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C); strong acids (e.g., HBr/AcOH).[2][3] | Stable to mild acids and bases.[4] | Orthogonal to many acid- and base-labile groups; removal byproducts are benign (toluene, CO₂). | Incompatible with reactions involving catalytic reduction or substrates sensitive to hydrogenation. |
| Fmoc |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF).[5][6] | Stable to acidic and reductive conditions. | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[5] | Base lability restricts its use with base-sensitive substrates or reagents. |
| Tosyl (Ts) |
| p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/liquid NH₃) or strong acids (e.g., HBr, H₂SO₄).[2] | Very stable to a wide range of acidic and basic conditions. | Highly robust, suitable for multi-step syntheses with harsh reaction conditions. | Harsh cleavage conditions can limit its applicability with sensitive substrates. |
| Alloc |
| Allyl chloroformate | Pd(0) catalysis with a scavenger (e.g., PhSiH₃, Me₂NH·BH₃).[7] | Stable to acidic and basic conditions used for Boc and Fmoc removal.[7] | Orthogonal to a wide range of protecting groups. | Requires a metal catalyst for removal, which may not be compatible with all substrates. |
| Teoc |
| Teoc-Cl, Teoc-OSu | Fluoride ion sources (e.g., TBAF). | Stable to acidic, basic, and reductive conditions. | Highly orthogonal to most other common protecting groups. | Silicon-based, may require specific conditions for complete removal. |
Experimental Protocols
Detailed methodologies for the introduction and cleavage of these protecting groups are crucial for successful synthesis.
N-Boc Protection of Piperidine
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Triethylamine (TEA) (optional, 1.5 eq)
Procedure:
-
Dissolve piperidine in DCM or THF.
-
Add triethylamine (if used) to the solution.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
N-Boc Deprotection (Acidic Cleavage)
Materials:
-
N-Boc-piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure with TFA:
-
Dissolve N-Boc-piperidine in DCM.
-
Slowly add TFA to the solution (typically 20-50% v/v).[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Remove the solvent and excess TFA under reduced pressure. The resulting piperidinium salt can be used directly or neutralized.[1]
N-Cbz Protection of Piperidine
Materials:
-
Piperidine (1.2 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.0 eq)
-
3N aqueous NaOH solution
-
tert-Butyl methyl ether
Procedure:
-
Stir piperidine in 3N aqueous NaOH solution and cool to 0 °C.
-
Add Cbz-Cl dropwise and allow the mixture to warm to room temperature and stir for 3 hours.
-
Extract the mixture with tert-butyl methyl ether.
-
Wash the combined organic extracts with 0.1N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic phase and remove the volatiles to obtain N-Cbz-piperidine.[8]
N-Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz-piperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield piperidine.
N-Fmoc Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)
-
10% aqueous Sodium Carbonate or Dioxane/aqueous Sodium Bicarbonate
-
Dioxane or Acetone
Procedure:
-
Dissolve the amine in the basic aqueous solution.
-
Slowly add a solution of Fmoc-OSu in dioxane or acetone with vigorous stirring at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up by diluting with water, washing with diethyl ether, and acidifying the aqueous layer to precipitate the N-Fmoc protected amine.[9]
N-Fmoc Deprotection (Basic Cleavage)
Materials:
-
N-Fmoc-piperidine
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the mixture at room temperature. The reaction is typically rapid (seconds to minutes).[5]
-
Upon completion, the product can be isolated by standard work-up procedures.
N-Tosyl Protection of Piperidine
Materials:
-
Piperidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq)
-
Anhydrous Dichloromethane or Pyridine
-
Triethylamine (1.5 eq) or Pyridine (as solvent)
Procedure:
-
To a solution of piperidine in the anhydrous solvent under an inert atmosphere, add the base at 0 °C.
-
Slowly add a solution of TsCl in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water, separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography to yield N-Tosyl-piperidine.[10]
Visualizing Orthogonal Deprotection Strategies
The ability to selectively remove one protecting group in the presence of others is a powerful tool in multi-step synthesis. The following diagrams illustrate the concept of orthogonal deprotection.
Caption: Orthogonal deprotection of a multi-protected piperidine.
Caption: A typical workflow involving N-Boc protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-(4-Nitrophenyl)piperidine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(4-Nitrophenyl)piperidine, ensuring the safety of laboratory personnel and compliance with regulations.
Proper chemical waste management is a critical aspect of laboratory safety. The following procedures for this compound are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance for its safe disposal. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for its safe handling and storage.
| Property | Value |
| Physical State | Solid |
| CAS Number | 6574-15-8 |
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
Note: This table summarizes available data. Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive information.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[1] The following workflow outlines the necessary steps for its proper disposal.
Detailed Disposal Procedures
-
Container Management : Do not empty the chemical into drains. Keep this compound in its original container. Ensure the container is tightly closed and properly labeled.[1][3] Do not mix it with other waste materials.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, or weighing paper, should be considered contaminated. These materials must be collected and disposed of as hazardous waste along with the chemical itself.
-
Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself. These should be sent to a hazardous or special waste collection point for proper disposal.[1]
-
Waste Collection and Disposal : All waste containing this compound must be disposed of in accordance with national and local environmental regulations. This typically involves collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Emergency Procedures : In the event of a spill, evacuate the area and prevent the substance from entering drains. For small spills, carefully collect the material and place it in a designated, labeled container for disposal. For larger spills, contact your institution's EHS or emergency response team immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult the most current Safety Data Sheet (SDS) and your local EHS office for the most up-to-date and specific guidance.
References
Personal protective equipment for handling 4-(4-Nitrophenyl)piperidine
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 4-(4-Nitrophenyl)piperidine. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet ANSI Z.87.1 standards.[4] A face shield should be worn over goggles, especially when there is a risk of splashing or handling larger quantities.[4][5][6] |
| Skin | Chemical-Resistant Gloves & Lab Coat | Wear nitrile or neoprene gloves.[4] Always inspect gloves for tears or degradation before use. A flame-retardant lab coat should be worn and fully buttoned.[4] |
| Respiratory | NIOSH-Approved Respirator | Use a respirator if working outside of a certified chemical fume hood or if dust formation is likely.[1][4] Ensure proper fit testing and training for respirator use. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet; porous shoes are not permitted.[4] Chemical-resistant boots are recommended for spill response.[7][8] |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. The following table outlines first aid procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[1][2][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][9][10] |
| Skin Contact | Immediately remove all contaminated clothing.[10][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][9] Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][9][12] Remove contact lenses if present and easy to do.[1][10][12] Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting.[10][11] Rinse the mouth with water.[1][10] If the person is conscious, have them drink plenty of water.[1] Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][13]
-
Ignition Sources : Keep away from heat, sparks, and open flames.[10]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Hygiene : Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[14]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material like sand or earth to contain the substance.[9][12]
-
Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1][13]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the chemical name.[15] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Liquid Waste | Collect in a compatible, labeled, and sealed container. Do not mix with other incompatible waste streams. |
Dispose of all waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[15][16]
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for working with this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. peptide.com [peptide.com]
- 14. nj.gov [nj.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
